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Manganese arsenide

Cat. No.: B084546
CAS No.: 12005-95-7
M. Wt: 129.85964 g/mol
InChI Key: NYOGMBUMDPBEJK-UHFFFAOYSA-N
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Description

Significance in Condensed Matter Physics and Materials Science

The study of manganese-arsenic materials is of profound importance to condensed matter physics and materials science due to their rich and often unusual magnetic and electronic properties. These materials serve as model systems for investigating fundamental phenomena such as phase transitions, magnetic ordering, and the interplay between electronic structure and magnetism. researchgate.netaps.org The ability to tune their properties through composition, temperature, and external fields makes them invaluable for testing and developing theoretical models of magnetism. aps.orgaps.org Furthermore, their potential for integration into semiconductor technologies has opened up new avenues for applied research, particularly in the realm of spintronics. anh-lab.comamericanelements.comwikipedia.orgresearchgate.net

Overview of Manganese-Arsenic Compounds and Related Systems

The manganese-arsenic system encompasses a variety of compounds, each with distinct crystal structures and magnetic characteristics. These can be broadly categorized into binary compounds and more complex systems where manganese is introduced as a dopant into a semiconductor host.

Several stable binary compounds of manganese and arsenic exist, with MnAs, Mn₂As, and Mn₃As₂ being among the most studied. Current time information in Cass County, US.core.ac.uk

Manganese Arsenide (MnAs): This is perhaps the most well-known binary compound. At room temperature, MnAs exists in a hexagonal NiAs-type crystal structure and exhibits ferromagnetism. researchgate.netwikipedia.org Upon heating to around 45°C (318 K), it undergoes a first-order phase transition to a paramagnetic, orthorhombic β-phase. researchgate.netwikipedia.orgras.ru This transition is accompanied by a significant change in volume and is of great interest for its magnetocaloric effect. researchgate.net A second-order phase transition back to a hexagonal, but still paramagnetic, state occurs at higher temperatures. researchgate.netaps.org

Dithis compound (Mn₂As): This compound is known to be antiferromagnetic with a Néel temperature of approximately 573 K. core.ac.uk It possesses a tetragonal crystal structure. researchgate.net Theoretical studies suggest that a monolayer of Mn₂As could exhibit high-temperature ferromagnetism, making it a potential candidate for spintronic applications. researchgate.net

Trimanganese Diarsenide (Mn₃As₂): This compound is ferromagnetic with a Curie temperature of about 273 K. core.ac.uknii.ac.jp It has a more complex crystal structure, crystallizing in an orthorhombic space group. materialsproject.org Neutron diffraction studies have revealed a two-step magnetic ordering process, transitioning to a canted ferrimagnetic state at lower temperatures. ansto.gov.au

CompoundCrystal System (Room Temp.)Magnetic Ordering (Room Temp.)Transition Temperature
MnAs HexagonalFerromagnetic~318 K (to paramagnetic) researchgate.net
Mn₂As TetragonalAntiferromagnetic~573 K (Néel Temperature) core.ac.uk
Mn₃As₂ OrthorhombicFerromagnetic~273 K (Curie Temperature) core.ac.uk

A significant area of research involves the creation of diluted magnetic semiconductors (DMS) by doping non-magnetic III-V semiconductors, such as gallium arsenide (GaAs) and indium arsenide (InAs), with manganese. anh-lab.comacs.orguni-hamburg.de In these materials, a small fraction of the Group III element (e.g., Ga or In) is replaced by Mn atoms. wikipedia.org This introduction of magnetic ions into a semiconductor lattice gives rise to materials that exhibit both semiconducting and ferromagnetic properties. wikipedia.orgresearchgate.net

(Ga,Mn)As: Gallium this compound is a prototypical DMS material that has been extensively studied. anh-lab.comgrafiati.comutk.edu The ferromagnetism in (Ga,Mn)As is mediated by holes introduced by the Mn dopants, which act as acceptors. wikipedia.orgtohoku.ac.jp This carrier-mediated ferromagnetism allows for the electrical control of magnetic properties, a key requirement for spintronic devices. anh-lab.comtohoku.ac.jp However, achieving a Curie temperature above room temperature has been a major challenge, with the highest reported values around 200 K. wikipedia.org The origin of the ferromagnetism and the nature of the electronic states have been subjects of intense research and debate. spintronics-info.comlabmanager.comsciencedaily.com

(In,Mn)As: Indium this compound is another important III-V DMS. acs.orguni-hamburg.de The first successful fabrication of (In,Mn)As by molecular beam epitaxy in 1989 was a landmark achievement in the field. uni-hamburg.de Similar to (Ga,Mn)As, its ferromagnetism is carrier-mediated. uni-hamburg.de The ability to create transistor devices based on (In,Mn)As has demonstrated the potential for gateable ferromagnetism. wikipedia.org

The development of these DMS materials is crucial for spintronics, as they offer the potential to integrate memory and logic functions into a single material. anh-lab.comresearchgate.net

DMS CompoundHost SemiconductorMagnetic DopantKey Property
(Ga,Mn)As Gallium Arsenide (GaAs)Manganese (Mn)Carrier-mediated ferromagnetism, electrically tunable magnetism anh-lab.comwikipedia.org
(In,Mn)As Indium Arsenide (InAs)Manganese (Mn)One of the first ferromagnetic DMS, demonstrated gateable ferromagnetism uni-hamburg.dewikipedia.org

Historical Context of Academic Inquiry into Ferromagnetism and Spintronics

The scientific journey into manganese-arsenic materials is deeply intertwined with the history of magnetism and the birth of spintronics. Early studies on binary compounds like MnAs in the mid-20th century laid the groundwork for understanding magnetostructural phase transitions. aps.orgcore.ac.uk The discovery of ferromagnetism in these materials spurred further investigation into the nature of magnetic exchange interactions.

The late 1980s marked a pivotal moment with the development of molecular-beam epitaxy (MBE) techniques that enabled the growth of high-quality, non-equilibrium structures. acs.orguni-hamburg.de This led to the successful synthesis of manganese-doped InAs in 1989 and, subsequently, ferromagnetic (Ga,Mn)As in 1996, which exhibited a Curie temperature of 60 K. uni-hamburg.de These breakthroughs ignited the field of diluted magnetic semiconductors and were instrumental in establishing the field of spintronics, which seeks to exploit the spin of the electron in addition to its charge for information processing and storage. anh-lab.comresearchgate.net The pursuit of materials with higher Curie temperatures, ideally above room temperature, has been a driving force in DMS research ever since. acs.orgutk.edu While (Ga,Mn)As has served as a crucial testbed for demonstrating key spintronic functionalities like spin injection and electrical control of magnetism, the quest for practical room-temperature spintronic devices continues to motivate research into new manganese-based and other magnetic semiconductor systems. wikipedia.orgaps.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsMn B084546 Manganese arsenide CAS No. 12005-95-7

Properties

InChI

InChI=1S/As.Mn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYOGMBUMDPBEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mn]=[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AsMn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312125
Record name Manganese arsenide (MnAs)
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Molecular Weight

129.85964 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12005-96-8, 12005-95-7, 61219-26-9
Record name Manganese arsenide (Mn2As)
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Record name Manganese arsenide (MnAs)
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Record name Manganese arsenide (Mn3As)
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Record name Manganese arsenide (MnAs)
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Record name Manganese arsenide (MnAs)
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Record name Manganese arsenide (MnAs)
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Synthesis and Growth Methodologies for Manganese Arsenic Materials

Bulk Single Crystal Growth Techniques

The growth of large, high-quality single crystals of MnAs is essential for fundamental studies of its intrinsic properties. Several methods have been employed, each with its own advantages and limitations.

High-Pressure, High-Temperature Synthesis from Stoichiometric Melt

A significant challenge in synthesizing MnAs from its elements is the high vapor pressure of arsenic, which increases rapidly with temperature, reaching 37 atm at 818 °C. arxiv.org This high pressure can lead to the failure of common crucible materials like quartz and alumina. arxiv.org High-pressure, high-temperature (HPHT) synthesis offers a robust solution to overcome these difficulties. arxiv.org

In this method, a stoichiometric mixture of manganese and arsenic powders is pressed into a pellet. arxiv.org This pellet is then placed within a boron nitride (BN) container, which is surrounded by a graphite (B72142) heater and enclosed in a pyrophyllite (B1168745) cube. arxiv.org The entire assembly is subjected to high pressure, typically around 1 GPa, before heating. arxiv.org The application of high pressure is advantageous as it suppresses the sublimation of arsenic, allowing the mixture to be heated to its melting point without significant arsenic loss. arxiv.org

The synthesis is typically carried out at temperatures around 1100 °C, which is above the congruent melting point of MnAs under high pressure. arxiv.org The melt is held at this temperature for a period to ensure homogeneity and then slowly cooled to allow for crystal growth. arxiv.org This technique has successfully produced sizable MnAs single crystals with dimensions up to approximately 3 × 2 × 0.5 mm³. arxiv.orgarxiv.org

ParameterValueReference
Pressure1 GPa arxiv.org
Synthesis Temperature~1100 °C arxiv.org
Holding Time2 hours arxiv.org
Cooling RateSlow cooling to 900 °C over 10 hours arxiv.org
Crucible MaterialBoron Nitride (BN) arxiv.org

Bridgman Method and Heat-Treatment Protocols

The Bridgman method is a well-established technique for growing single crystals from a melt. mdpi.comsamaterials.com In this process, a polycrystalline material is melted in a crucible with a conical tip. The crucible is then slowly lowered through a temperature gradient, causing the melt to solidify from the tip, ideally forming a single crystal. mdpi.com

Attempts to grow MnAs single crystals using the standard Bridgman technique have faced difficulties, including the material's polymorphic transformations which can lead to fracturing of the resulting crystal. arxiv.org Some researchers have reported limited success, obtaining small crystals. arxiv.org Others have failed to reproduce these results but have succeeded by employing complex heat-treatment protocols in a vertical furnace. arxiv.org These protocols involve carefully controlled heating and cooling cycles to manage the phase transitions and minimize stress within the growing crystal.

Thin Film and Nanostructure Deposition

The growth of MnAs thin films, particularly on semiconductor substrates, is of great interest for spintronic applications. scispace.comunm.edu Molecular Beam Epitaxy (MBE) has emerged as the premier technique for depositing high-quality, epitaxial MnAs films. scispace.comunm.edu

Molecular Beam Epitaxy (MBE) Growth

MBE is an ultra-high vacuum (UHV) deposition technique that allows for the growth of crystalline layers with atomic-level precision. iphy.ac.cn In the context of MnAs, elemental sources of manganese and arsenic are heated in effusion cells, producing atomic or molecular beams that impinge on a heated substrate. scispace.comupmc.fr The slow growth rate and precise control over fluxes and substrate temperature enable the formation of high-quality epitaxial films. iphy.ac.cn

Gallium arsenide (GaAs) is a technologically important semiconductor, and the epitaxial growth of ferromagnetic MnAs on GaAs substrates is a key step towards integrating magnetic functionalities into semiconductor devices. scispace.comunm.edu MnAs films can be grown epitaxially on GaAs(001) substrates. scispace.comunm.edu The resulting films exhibit specific crystallographic orientations relative to the substrate, such as MnAs[-1100] as the growth direction with epitaxial relationships of MnAs arxiv.org//GaAs[-110] and MnAs[-1-120]//GaAs wikipedia.org. scispace.com

The growth temperature is a critical parameter. Low-temperature MBE, typically around 210-250 °C, is often used to grow MnAs on GaAs. scispace.commdpi.com This is to prevent the segregation of Mn and the formation of other phases that can occur at higher temperatures. mdpi.com The ratio of the arsenic to manganese flux (As/Mn ratio) is another crucial parameter that must be carefully controlled, with typical ratios being around 100. scispace.com

For applications in spintronics and other advanced electronic devices, the growth of ultrathin films of MnAs is often required. The properties of these films are highly sensitive to the initial growth conditions and the film thickness. unm.edu

Optimizing the growth conditions involves fine-tuning parameters like the substrate temperature and the V/III (or in this case, As/Mn) flux ratio to achieve defect-free material with the desired properties. researchgate.net For instance, in the growth of other arsenide compounds, it has been shown that decreasing the growth temperature while appropriately increasing the V/III ratio can lead to improved material quality. researchgate.net

In the context of MnAs on GaAs, the initial stages of growth are critical. The growth front is often monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED) to ensure proper crystalline structure formation. researchgate.net For very thin films, the strain imposed by the substrate can lead to interesting phenomena, such as the coexistence of different MnAs phases in a regular striped array over a range of temperatures. unm.edu The optimization of these ultrathin films is an active area of research, aiming to control their magnetic and structural properties for specific device applications. unm.edu

ParameterTypical Value/RangeSubstrateReference
Growth TechniqueMolecular Beam Epitaxy (MBE)GaAs(001) scispace.comunm.edu
Substrate Temperature210 - 250 °CGaAs(001) scispace.commdpi.com
As₄/Mn Flux Ratio~100GaAs(001) scispace.com
Film Thickness250 nm (example)GaAs(001) scispace.com
Effects of Non-stoichiometric Conditions and Inclusion Formation

Similarly, in manganese-doped gallium arsenide (GaMnAs), exceeding the solubility limit of manganese results in an increased concentration of Mn in interstitial sites and the development of separate phases that can be both ferromagnetic and antiferromagnetic. researchgate.net The formation of second-phase inclusions and microclusters has been observed in GaAs grown by various methods. researchgate.net For MnSb, another manganese pnictide, non-stoichiometry is a known issue arising from the phase instability common to all compounds with the nickel arsenide structure. researchgate.net

The presence of these inclusions can be detrimental to achieving desired material properties. For example, in the pursuit of antiferromagnetic spintronic materials like CuMnAs, the formation of ferromagnetic MnAs clusters is undesirable. nottingham.ac.uk Therefore, maintaining stoichiometric growth conditions is crucial for producing high-quality, single-phase manganese-arsenic materials.

Seeding Layers for Adhesion Improvement

The adhesion of manganese arsenide films to substrates is a significant challenge, particularly for ultrathin layers. Poor adhesion can lead to the delamination of significant portions of the material post-growth. nottingham.ac.uk To address this, various seeding layers have been investigated to improve the adhesion of MnAs and related compounds on different substrates.

A thin metal film, such as titanium or chromium, is often recommended as an adhesion promoter, especially in applications like electroplating where a metallic seed layer is required anyway. microchemicals.com These thin layers can significantly enhance the adhesion of subsequent layers compared to noble metals like gold or platinum. microchemicals.com In the context of CuMnAs growth, a seeding layer of copper and manganese is employed at the beginning of the growth process to improve adhesion to the substrate. nottingham.ac.uk The effectiveness of these methods is often evaluated using techniques like atomic force microscopy and x-ray diffraction. nottingham.ac.uk

The choice of seeding layer and its application method can be critical. For instance, improperly applied liquid adhesion promoters can sometimes reduce the adhesion of the grown metal to the seed layer. microchemicals.com The optimization of the seeding layer is therefore a key step in the successful growth of high-quality this compound films.

In Situ Growth of this compound Nanostructures in Environmental Transmission Electron Microscopy (ETEM)

Environmental Transmission Electron Microscopy (ETEM) offers a powerful platform for the in situ synthesis and real-time observation of nanomaterial growth with atomic resolution. bio-conferences.orgresearchgate.net This technique allows for the direct exploration of synthesis parameters and their immediate effect on the resulting nanostructures, which is particularly advantageous for understanding complex growth mechanisms and phase transitions in materials like this compound. bio-conferences.orgresearchgate.netemc2024.eu

Precursor Gas and Temperature Parameter Exploration (e.g., MnO₂ and AsH₃)

In a notable study, MnAs nanostructures were successfully synthesized in situ within an ETEM using manganese dioxide (MnO₂) nanoparticles as the manganese precursor and arsine (AsH₃) gas. bio-conferences.orgresearchgate.net The experiments involved exploring a range of parameters, including temperature and gas flow, to understand their influence on the growth process and the stability of both the precursor and the final MnAs product. bio-conferences.orgresearchgate.net

The temperature was found to be a critical parameter. At lower temperatures, around 200°C, the MnO₂ nanoparticles were unstable under the electron beam, even without the introduction of AsH₃. bio-conferences.orgresearchgate.net However, at higher temperatures, around 400°C, the MnO₂ particles exhibited greater stability, which was preferable for controlling the diffusion of manganese and the subsequent formation of MnAs. bio-conferences.orgresearchgate.net

PrecursorGasTemperature Range (°C)Observation
MnO₂ nanoparticlesAsH₃ (diluted with H₂)~200MnO₂ nanoparticles unstable under electron beam. bio-conferences.orgresearchgate.net
MnO₂ nanoparticlesAsH₃ (diluted with H₂)~400MnO₂ nanoparticles more stable, allowing for controlled diffusion of Mn to form MnAs. bio-conferences.orgresearchgate.net
Control of Diffusion Behavior and Growth Rate of this compound

The in situ ETEM experiments revealed that the formation of MnAs from MnO₂ particles is a diffusion-driven process. bio-conferences.orgresearchgate.net It was observed that under electron beam irradiation in the presence of AsH₃, manganese atoms diffuse out of the MnO₂ particles, which then crystallize into MnAs. bio-conferences.orgresearchgate.net This was accompanied by a reduction in the size of the oxide particles, which eventually disappeared. bio-conferences.orgresearchgate.net

Controlling this diffusion is key to managing the growth rate of the MnAs nanostructures. The stability of the MnO₂ precursor at higher temperatures (~400°C) provided a better handle on the diffusion of manganese, allowing for more controlled growth. bio-conferences.orgresearchgate.net The ability to directly observe these dynamic processes at the nanoscale is a primary advantage of the ETEM technique for studying the growth of transition metal pnictides. bio-conferences.orgemc2024.eu

Electron Beam-Activated Processes during this compound Synthesis

The synthesis of MnAs from MnO₂ and AsH₃ in the ETEM appears to be an electron beam-activated process. bio-conferences.orgresearchgate.net The formation of MnAs was observed to occur specifically under strong electron beam irradiation; areas not exposed to the beam showed no changes to the oxide particles. bio-conferences.orgresearchgate.net This correlation with electron dose suggests that the electron beam is not just a passive imaging tool but an active participant in the chemical reaction, likely by providing the energy to overcome activation barriers for the decomposition of the precursors and the diffusion of manganese. bio-conferences.orgresearchgate.netrsc.org The fact that this effect was not observed in scanning transmission electron microscopy (STEM) mode further points to the specific role of the transmission electron beam in activating the synthesis. bio-conferences.orgresearchgate.net

Solution-Phase Synthesis Approaches for this compound Nanopowders

Solution-phase synthesis offers a versatile "bottom-up" approach for producing discrete and dispersible this compound nanoparticles. acs.orgnih.gov These methods provide a pathway to nanocrystals that are not structurally supported by a substrate, allowing for the investigation of their intrinsic properties. acs.orgnih.gov

One successful method involves the reaction of dimanganesedecacarbonyl (Mn₂(CO)₁₀) and triphenylarsine (B46628) oxide (Ph₃AsO) in the presence of the coordinating solvent trioctylphosphine (B1581425) oxide (TOPO) at temperatures ranging from 250 to 330 °C. acs.orgnih.gov This approach has been used to synthesize both the thermodynamically stable hexagonal α-MnAs and the metastable orthorhombic β-MnAs nanoparticles. acs.orgnih.gov The resulting nanoparticles often exhibit a core-shell structure, with a crystalline core and a non-crystalline shell. acs.orgnih.gov

Another study focused on the solution-phase synthesis of phosphorus-doped MnAs nanoparticles. wayne.edu It was found that the temperature at which the nanoparticles are isolated is a crucial factor in controlling their size and polydispersity. wayne.edu Higher isolation temperatures lead to a narrower size distribution and a more reproducible product. wayne.edu This research also highlighted that adventitious phosphorus incorporation from the TOPO solvent can occur during nucleation. wayne.edu

The development of solution-phase methods has also been explored for other manganese pnictides, such as MnSb, where the reaction conditions, including temperature and precursor ratios, are carefully controlled to avoid the formation of impurities. rsc.org For instance, using an excess of the manganese reagent and a lower reaction temperature (280 °C) compared to that used for MnAs synthesis (330–360 °C) was found to be effective in producing pure MnSb nanoparticles. rsc.org

PrecursorsSolventTemperature (°C)ProductKey Findings
Mn₂(CO)₁₀, Ph₃AsOTOPO250-330α-MnAs and β-MnAs nanoparticlesProduces discrete, dispersible core-shell nanoparticles. acs.orgnih.gov
Not specifiedTOPOVariedP-doped MnAs nanoparticlesIsolation temperature controls size and polydispersity. wayne.edu
Mn₂(CO)₁₀, TriphenylantimonyNot specified280MnSb nanoparticlesExcess Mn reagent and lower temperature prevent Sb impurities. rsc.org

Doping Strategies for Diluted Magnetic Semiconductors

Doping is a fundamental process in tailoring the properties of semiconductors. In the context of diluted magnetic semiconductors (DMS), such as those based on manganese and arsenic, doping strategies are pivotal for inducing and controlling ferromagnetism. These strategies involve the introduction of magnetic ions and the manipulation of charge carrier concentrations to mediate the magnetic exchange interactions.

The concentration of manganese (Mn) is the primary factor influencing the ferromagnetic properties of manganese-doped gallium arsenide ((Ga,Mn)As), a prototypical manganese-arsenic DMS. researchgate.netresearchgate.net The introduction of Mn atoms into the GaAs crystal lattice, typically substituting gallium (Ga) sites, provides both a localized magnetic moment and acts as an acceptor, creating holes that mediate the ferromagnetic coupling. wikipedia.org

The relationship between Mn concentration and the material's magnetic state is distinct. Below a certain critical concentration, (Ga,Mn)As exhibits paramagnetic behavior. researchgate.netresearchgate.net However, as the concentration of Mn surpasses this threshold, the material transitions into a ferromagnetic state at low temperatures. researchgate.netresearchgate.net A key metric for this ferromagnetic behavior is the Curie temperature (TC), the temperature below which the material sustains spontaneous magnetization. researchgate.netwikipedia.org

Research has consistently shown that higher Mn concentrations lead to stronger magnetic interactions and, consequently, higher Curie temperatures. researchgate.netresearchgate.net Theoretical models predict that the TC scales with the quantity of manganese. wikipedia.org For instance, a (Ga,Mn)As system with a manganese concentration of just 5% can exhibit a TC as high as 110 K. koreascience.kr Experimental efforts have pushed the TC to approximately 200 K by achieving Mn concentrations around 16%. arxiv.org However, a significant challenge is the low solubility of Mn in gallium arsenide, which limits the achievable concentration before secondary phases, which may be ferromagnetic or antiferromagnetic, begin to form. researchgate.netwikipedia.org

The following table summarizes reported research findings on the relationship between Mn concentration and the Curie temperature in (Ga,Mn)As.

Mn Concentration (x)Curie Temperature (TC) (K)Host MaterialComments
~5%110(Ga1-xMnx)AsAn early benchmark demonstrating carrier-mediated ferromagnetism. koreascience.kr
-173(Ga,Mn)AsAchieved through optimized post-growth annealing to remove interstitial Mn. wikipedia.org
~16%~200(Ga,Mn)AsRepresents one of the highest experimentally achieved TC for this material. arxiv.org
~15.6%467 - 485 (Predicted)(B,Mn)AsTheoretical calculations suggest significantly higher TC is possible in analogous boride-arsenide systems. arxiv.org

Co-doping, the simultaneous introduction of two or more different dopant species, is a sophisticated strategy to enhance the properties of DMS. In manganese-arsenic materials, co-doping with donor ions (n-type dopants) alongside the primary Mn acceptor dopant offers a pathway to more precisely control the material's electronic and magnetic characteristics. eurekalert.orglbl.govd-nb.info

The primary goals of co-doping with donor ions in (Ga,Mn)As and similar systems are:

Enhanced Dopant Solubility : The incorporation of Mn into the GaAs lattice is limited. Co-doping can increase the solubility of Mn, allowing for higher concentrations of magnetic ions without the formation of undesirable secondary phases. d-nb.infoaps.org

Carrier Density Modulation : Ferromagnetism in (Ga,Mn)As is mediated by holes introduced by Mn acceptors. eurekalert.orglbl.gov Co-doping with donors allows for the compensation of charge carriers. This controlled compensation can be used to precisely position the Fermi level within the manganese-induced impurity band, which is crucial for optimizing the magnetic exchange interaction and maximizing the Curie temperature. eurekalert.orglbl.gov

Defect Compensation : During growth, unwanted defects such as manganese interstitials can form, which act as double donors and compensate for the desired p-type conductivity, reducing TC. lbl.gov A controlled co-doping strategy can help mitigate the effects of such native defects.

Research into systems like Ba(Zn,Mn)2As2, which allows for the independent doping of charge and spin, demonstrates the power of co-doping. By co-doping with potassium (K) to provide holes and Mn for magnetic moments, a hard ferromagnetic state can be achieved. mdpi.com Similarly, theoretical studies on Mn-doped Germanium show that co-doping with n-type dopants like Arsenic can stabilize ferromagnetic coupling. aps.org In Li(Zn,Co,Mn)As, ferromagnetic ordering is only achieved when both Co (for charge) and Mn (for spin) are co-doped. aip.org These findings highlight the general principle that co-doping with donor or acceptor ions is a powerful tool for engineering the magnetic properties of arsenide-based DMS.

Modulation doping is an advanced heterostructure engineering technique originally developed for high-mobility III-V semiconductors. nih.govresearchgate.net The core concept involves spatially separating the dopant atoms from the region where the charge carriers are intended to reside. nih.gov In a typical modulation-doped structure, a wider bandgap "barrier" material is doped, and the resulting free carriers (electrons or holes) transfer to an adjacent, undoped, narrower bandgap "channel" material. researchgate.net

This spatial separation significantly reduces impurity scattering, allowing the carriers in the channel to achieve very high mobility. nih.gov In the context of manganese-arsenic DMS, modulation doping offers a promising, albeit complex, method to control the hole concentration that mediates ferromagnetism without introducing Mn atoms directly into the charge-carrying layer. eurekalert.orglbl.gov

The potential advantages of applying modulation doping to (Ga,Mn)As systems include:

Decoupling Magnetic and Electronic Doping : It allows for the introduction of a high concentration of holes to mediate ferromagnetism while keeping the active magnetic layer free from the structural defects and scattering centers associated with high dopant concentrations. eurekalert.orglbl.gov

External Field Control : The carrier concentration in a modulation-doped structure can often be tuned by an external electric field. This opens the possibility of electrically controlling the magnetic properties, such as the Curie temperature, which is a key goal for spintronic devices. ifpan.edu.pl

Researchers have proposed that by using modulation doping, one could engineer the location of the Fermi level within the impurity band to optimize magnetic coupling and enhance the Curie temperature in ferromagnetic semiconductors. eurekalert.orglbl.gov This technique represents a sophisticated approach to overcoming the limitations of conventional doping, where dopants and carriers occupy the same space. nih.govarxiv.org

Crystallographic Structures and Phase Transitions in Manganese Arsenic Materials

Crystalline Phases of Binary Manganese Arsenides (e.g., MnAs)

Manganese arsenide presents at least three distinct crystalline phases at ambient pressure as a function of temperature, each with unique structural and magnetic characteristics. arxiv.org

At ambient temperature and below, MnAs exists in its α-phase. acs.org This phase is characterized by a hexagonal crystal structure of the Nickel Arsenide (NiAs) type, which belongs to the P6₃/mmc space group. sci-hub.seaps.orgphysics.gov.az In this state, the material is ferromagnetic, with a magnetic moment of approximately 3.4 µB per manganese atom. acs.org The lattice parameters for this hexagonal structure are reported as a = 3.72 Å and c = 5.71 Å. physics.gov.az

Upon heating to approximately 313-318 K (40-45 °C), the α-phase undergoes a structural transformation to the β-phase. aps.orgscielo.brwikipedia.org This β-MnAs phase has an orthorhombic crystal structure of the Manganese Phosphide (MnP) type, belonging to the Pnma space group. sci-hub.seaps.orgscielo.br This structural change is accompanied by a loss of long-range magnetic order, rendering the β-phase paramagnetic. acs.orgioffe.ru The transition to the orthorhombic structure involves a distortion of the hexagonal lattice and is accompanied by a significant volume contraction of about 2%. arxiv.orgioffe.ruaps.org Representative lattice parameters for the orthorhombic phase are a = 5.720 Å, b = 3.691 Å, and c = 6.375 Å. scielo.br

As the temperature is increased further, a second phase transition occurs at around 393-400 K. arxiv.orgaps.org In this transition, the crystal structure reverts from the orthorhombic β-phase to a hexagonal structure, designated as the γ-phase. arxiv.orgresearchgate.net The γ-MnAs phase possesses the same NiAs-type structure and P6₃/mmc space group as the low-temperature α-phase. arxiv.orgaps.org However, unlike the α-phase, the γ-phase remains in a paramagnetic state. arxiv.orgresearchgate.net This transition from β to γ is a second-order phase transition. arxiv.org

PhaseCrystal SystemStructure TypeSpace GroupMagnetic OrderTypical Lattice Parameters (Å)Source
α-MnAsHexagonalNiAs-typeP6₃/mmcFerromagnetica = 3.72, c = 5.71 physics.gov.az
β-MnAsOrthorhombicMnP-typePnmaParamagnetica = 5.720, b = 3.691, c = 6.375 scielo.br
γ-MnAsHexagonalNiAs-typeP6₃/mmcParamagneticN/A arxiv.orgaps.org

Magnetostructural Coupling and Phase Transitions in this compound

A defining feature of this compound is its strong magnetostructural coupling, where the magnetic state and the crystal lattice are intimately linked. arxiv.orgaps.org This coupling is the driving force behind the material's unique phase transitions. The interplay between exchange energy, which is dependent on the distance between atoms, and the elasticity of the crystal lattice leads to transformations where a change in magnetic order simultaneously induces a change in crystal structure, and vice-versa. aps.orgaip.orgjps.or.jp

The transition from the ferromagnetic hexagonal α-phase to the paramagnetic orthorhombic β-phase at approximately 313-318 K is a classic example of a first-order magnetostructural phase transition. arxiv.orgacs.orgaip.org This type of transition is characterized by discontinuities in the fundamental properties of the material and the coexistence of the two phases over a narrow temperature range. arxiv.orgscielo.br The transition exhibits thermal hysteresis, meaning the transition temperature upon heating is different from that upon cooling. arxiv.org The application of an external magnetic field can stabilize the ferromagnetic hexagonal phase at temperatures above the normal transition point. ox.ac.ukjps.jp

The first-order nature of the α→β transition is evident in the abrupt, discontinuous changes observed in several physical properties. arxiv.org

Magnetization: There is a sharp, discontinuous drop in magnetization as the material transitions from the ferromagnetic α-state to the paramagnetic β-state. arxiv.org

Resistivity: The electrical resistivity shows a sudden, discontinuous increase at the transition temperature, consistent with the change from a metallic ferromagnetic state to a more resistive paramagnetic state. arxiv.orgacs.org

Heat Capacity: The transition is associated with a sharp peak in the heat capacity, indicating a latent heat of transformation. This is a hallmark of a first-order phase transition and is directly related to the large change in magnetic entropy (the magnetocaloric effect). arxiv.orgresearchgate.net The magnetic entropy change can be as large as 30-47 J/(kg·K) for a magnetic field change of 5 T. arxiv.orgscielo.braip.org

PropertyChange at α→β Transition (approx. 313-318 K)Source
MagnetizationDiscontinuous drop to zero arxiv.org
ResistivityDiscontinuous increase arxiv.orgacs.org
Heat Capacity / Magnetic EntropySharp peak (latent heat), large discontinuous change arxiv.orgresearchgate.net
Unit Cell VolumeDiscontinuous contraction (~2%) arxiv.orgioffe.ru

First-Order Ferromagnetic-to-Paramagnetic Transition (α→β) in this compound

Thermal Hysteresis Phenomena

A notable characteristic of the first-order magnetostructural transition in this compound is the presence of thermal hysteresis. arxiv.orgresearchgate.net This phenomenon, where the transition temperature depends on whether the material is being heated or cooled, is a hallmark of first-order phase transitions. In bulk MnAs, the transition from the ferromagnetic hexagonal α-phase to the paramagnetic orthorhombic β-phase exhibits a clear thermal hysteresis loop. epj-conferences.orgarxiv.org The width of this hysteresis can be influenced by various factors, including pressure and the material's physical form. researchgate.net For instance, applying pressure can induce and widen the thermal hysteresis. researchgate.net

In thin films of MnAs grown on substrates like gallium arsenide (GaAs), the hysteresis of the phase transition can be studied in detail by analyzing the evolution of electrical resistivity. unm.edu The appearance of out-of-plane magnetization domains as the continuous ferromagnetic film breaks into stripes of the α-phase during the transition also exhibits hysteretic behavior. unm.edu Interestingly, MnAs nanoparticles have been observed to show a significant narrowing of the thermal hysteresis compared to the bulk material, which could be advantageous for applications like magnetic refrigeration by reducing thermal losses. acs.orgacs.orgnih.gov The shape of the thermal hysteresis curves in MnAs layers can also be markedly altered by temperature cycling, which is associated with improvements in the crystalline quality of the material. aps.org

Second-Order Paramagnetic-to-Paramagnetic Transition (β→γ) in this compound

In addition to the first-order α-β transition, this compound undergoes a second-order phase transition at a higher temperature. unm.eduarxiv.org This transition is from the paramagnetic orthorhombic β-phase to another paramagnetic phase with a hexagonal NiAs-type structure, designated as the γ-phase. arxiv.orgioffe.ru In bulk MnAs, this transition occurs at approximately 398 K. unm.eduioffe.ru

Investigations into this β-γ transition in epitaxial MnAs layers on GaAs(001) have utilized techniques like static and time-resolved x-ray diffraction. epfl.ch These studies have identified an optical phonon associated with the orthorhombic distortion. The softening of this phonon mode is a key mechanism driving the transition towards the hexagonal symmetry of the γ-phase. aps.org However, observations of incomplete softening of this mode suggest that the β-γ transformation may deviate from a purely second-order displacive transition. epfl.ch In thin films, the transition temperature for the β- to γ-phase has been observed to be significantly lower than in the bulk material, a difference attributed to the strained state of the film. unm.edu

Discrepancies in this compound Nanoparticle Phase Transitions (e.g., ferromagnetic transition without structural transition)

Research into this compound nanoparticles has revealed phase transition behaviors that diverge from those observed in the bulk material. A significant discrepancy is the occurrence of a ferromagnetic transition that is not accompanied by the expected structural transition from the hexagonal α-phase to the orthorhombic β-phase. bio-conferences.orgnih.gov

Studies on colloidal MnAs nanoparticles have shown that both the α-MnAs and β-MnAs phases can exhibit ferromagnetism with a Curie temperature around 315 K. nih.gov Powder X-ray diffraction studies on these nanoparticles indicated no conversion from the α-MnAs to the β-phase in the temperature range of 298-343 K, a range where the transition is prominent in bulk MnAs. nih.gov This suggests that the ferromagnetism observed in the β-MnAs nanoparticles is an intrinsic property and not due to impurities of the α-phase. nih.gov Even without the epitaxial strain present in thin films, the lattice parameters of these nanocrystals are smaller than those of bulk MnAs. nih.gov

These findings highlight that the magnetostructural coupling, a key feature of bulk MnAs, can be altered at the nanoscale. The ability to have a ferromagnetic transition without a simultaneous structural change opens up new possibilities for tuning the material's properties. bio-conferences.org

Phase Coexistence Phenomena in this compound Thin Films

When this compound is grown as a thin film on a substrate, the strain imposed by the substrate leads to complex phase coexistence phenomena. This is particularly evident in the temperature range where the α- to β-phase transition occurs.

Anisotropic Strain-Induced α- and β-Phase Stripe Coexistence

In MnAs thin films grown on substrates like GaAs(001), the transition from the ferromagnetic α-phase to the paramagnetic β-phase occurs over a broad temperature range, in contrast to the sharp transition in bulk material. aip.orgnih.gov Within this temperature range, the α- and β-phases coexist in a self-organized, regular array of stripes. unm.eduresearchgate.net This striped pattern is a mechanism to minimize the elastic energy arising from the anisotropic strain between the film and the substrate. arxiv.org The morphology of these coexisting phases, often appearing as alternating ridges (α-phase) and grooves (β-phase), has been studied using various imaging techniques. arxiv.orgresearchgate.net The period and corrugation of this stripe pattern are linearly dependent on the thickness of the epilayer. researchgate.net

Effects of Substrate (e.g., GaAs (001))

The choice of substrate and its crystallographic orientation has a profound effect on the properties of the MnAs thin film. The lattice mismatch between MnAs and the GaAs (001) substrate is a primary driver for the strain that leads to the α-β phase coexistence. researchgate.netaip.org The epitaxial relationship between the film and the substrate dictates the orientation of the MnAs crystal and the resulting strain anisotropy. researchgate.net For instance, MnAs films grown on GaAs(001) are anisotropically strained, which influences the spatial distribution of the α and β phases and the transition temperature. ox.ac.uk

The strain state can be modified, for example, through post-growth annealing, which can lead to the disappearance of the β-phase domains at room temperature, resulting in a film that is purely in the α-phase. aip.org The in-depth strain distribution can also be affected by the sample's dimensions, as thinning a two-dimensional film into a one-dimensional nanorod can alter the transition behavior. aip.orgdoaj.org The strain is not uniform throughout the film's thickness, with variations observed near the interface with the GaAs substrate. aip.org

Lattice Parameter Evolution with Alloying (e.g., CuMn(As,P))

Alloying, or the introduction of other elements into the this compound crystal lattice, can significantly alter its structural and physical properties. The substitution of elements can be used to tune the lattice parameters and, consequently, the phase transition temperatures and magnetic properties.

For example, the incorporation of phosphorus (P) into MnAs nanoparticles, which can occur adventitiously during synthesis, leads to a decrease in the unit cell volume. acs.orgnih.gov This change in lattice parameters shifts the magnetostructural transition temperature to below room temperature. acs.orgnih.gov Similarly, in other alloy systems, such as Cu-Ni-P alloys, changes in the lattice constant are directly related to the internal micro-strain and dislocation density, which evolve with processing methods like cold rolling. mdpi.com The concept of misfit between different phases or between a precipitate and a matrix, and the resulting elastic accommodation, is a key factor in understanding how alloying affects the average lattice constant of a material. iucr.org

Table of Transition Temperatures in this compound

Transition Bulk MnAs (K) Thin Film on GaAs(001) (K) Notes
α → β (First-Order) ~313 unm.edu 283-318 (coexistence range) aip.org Ferromagnetic to Paramagnetic

Table of Chemical Compounds

Compound Name Chemical Formula
This compound MnAs
Gallium arsenide GaAs

Electronic Structure and Carrier Mediated Phenomena in Manganese Arsenic Systems

Electronic Band Structure Modifications due to Manganese Incorporation

The introduction of Mn atoms into the GaAs lattice, primarily as substitutes for Gallium (Ga) atoms, acts as an acceptor, introducing both localized magnetic moments and holes into the system. This doping leads to significant changes in the electronic band structure, a topic that has been the subject of extensive research and debate.

The nature of the electronic states that mediate the ferromagnetic coupling in (Ga,Mn)As has been a central point of discussion, leading to two primary competing models: the host band model and the impurity band model. researchgate.netarxiv.orgmadridge.org

Host Band Model: This model, often associated with the Zener model of ferromagnetism, posits that the holes introduced by Mn doping reside in the valence band of the GaAs host material. ubc.caaip.orgaip.org In this scenario, the ferromagnetism is mediated by these delocalized valence band holes. ubc.ca The model suggests that for Mn concentrations exceeding a certain threshold (around 1-2%), a distinct impurity band does not form, and the holes occupy the slightly disordered host valence band. ubc.calabmanager.com

Impurity Band Model: Conversely, this model proposes that the holes are located within a separate impurity band formed by the hybridization of Mn 3d orbitals and As 4p orbitals. ubc.caaip.orglabmanager.com This impurity band is considered to be either detached or partially merged with the host valence band. bibliotekanauki.plcore.ac.ukresearchgate.net A significant body of experimental work, including optical and transport measurements, has provided evidence supporting the existence of this impurity band even at moderate to high Mn concentrations. madridge.orgubc.caaip.org

The debate is complex, with some studies suggesting that the reality may be a combination of both models or an evolution from an impurity band picture at low Mn concentrations to a modified host band picture at higher concentrations. aip.orgaip.orgresearchgate.net Some researchers argue that the location of the Fermi level within the impurity band is the crucial factor determining the Curie temperature (Tc), challenging the purely valence band-based perspective. ubc.calabmanager.comberkeley.edu

A key experimental finding, primarily from ARPES, is the emergence of a highly dispersive energy band within the band gap region of the host GaAs. researchgate.netarxiv.orgarxiv.orgdiva-portal.org This Mn-induced band is a direct consequence of the strong hybridization between Mn and host states. researchgate.netarxiv.org The dispersive nature of this band indicates that the charge carriers (holes) residing in it are delocalized, a crucial characteristic for mediating long-range ferromagnetic order. researchgate.netarxiv.org This feature is not consistent with a simple, isolated impurity level but rather points towards a more complex, band-like electronic state. arxiv.org

The delocalized nature of the charge carriers is a cornerstone of the understanding of ferromagnetism in (Ga,Mn)As. researchgate.netarxiv.org The highly dispersive band observed in experiments can host these delocalized holes, which are necessary for ferromagnetic coupling. researchgate.netarxiv.org

The position of the Fermi level (EF) is critical in determining the electronic and magnetic properties. In the impurity band model, the Fermi level is located within this Mn-derived band. ubc.cabibliotekanauki.plaip.org Proponents of this model argue that the exact position of EF within the impurity band, which influences the degree of hole localization, is what governs the Curie temperature. ubc.caberkeley.edu Samples where the Fermi level resides among more extended states within the impurity band tend to exhibit higher Tc and metallic behavior. ubc.ca In contrast, if EF is in a region of more localized states, the material is insulating with a lower Tc. ubc.ca

The concentration of Mn has a profound impact on the electronic band structure, band occupation, and the position of the Fermi level.

Low Mn Concentration: At very low doping levels (e.g., below 0.3%), Mn introduces states that can be seen as a feature detached from the valence-band edge. researchgate.netarxiv.org In n-type (Ga,Mn)As, increasing the Mn content leads to a downward shift of the Fermi level due to the compensation of donor defects. researchgate.net

Increasing Mn Concentration: As the Mn concentration increases, the Mn-related impurity band broadens and eventually merges with the host valence band. aip.orgresearchgate.netarxiv.org Photoluminescence and modulation photoreflectance studies have shown that even a small amount of Mn (e.g., 0.02 at. %) affects the valence-band edge, with a merging of the impurity band and valence band occurring at concentrations as low as 0.6 at. %. arxiv.orgaps.org This merging results in a significant modification of the valence band, which extends into the band gap. aip.orgresearchgate.net

High Mn Concentration: In heavily doped, p-type (Ga,Mn)As, the Fermi level is located deep within the modified valence band (or merged impurity/valence band). researchgate.net The high concentration of holes can lead to a Moss-Burstein shift, which is an apparent increase in the bandgap energy due to the filling of states at the top of the valence band. aip.orgresearchgate.net For Mn concentrations above 1%, the newly formed dispersive band reaches the Fermi level, allowing it to host the delocalized holes required for ferromagnetism. researchgate.netarxiv.orgdiva-portal.org

The following table summarizes the effect of Mn concentration on key electronic properties based on experimental findings.

Mn Concentration (x)Key Electronic Structure FeaturesFermi Level PositionResulting ConductivityFerromagnetism
< 0.3%Detached Mn-related states appear. researchgate.netMoves downward in n-type due to compensation. researchgate.netInsulating or n-type. researchgate.netParamagnetic or superparamagnetic. researchgate.net
~0.6%Impurity band merges with the valence band. arxiv.orgaps.orgEnters the merged band.Transition towards p-type.Onset of weak ferromagnetism.
> 1%Highly dispersive band crosses the Fermi level. researchgate.netarxiv.orgLocated within the modified valence/impurity band. ubc.caresearchgate.netMetallic (p-type). ubc.caRobust ferromagnetism. researchgate.netdiva-portal.org
High x (e.g., >4%)Disordered valence band extends into the gap. aip.orgcore.ac.ukDeep within the valence band, subject to Moss-Burstein shift. researchgate.netresearchgate.netMetallic.Curie temperature depends on hole concentration and localization. ubc.ca

Role of Charge Carriers in Ferromagnetism (Hole-Mediated Ferromagnetism)

It is widely established that the ferromagnetism in (Ga,Mn)As is not a result of direct exchange between the dilute Mn ions but is instead mediated by charge carriers, specifically holes. ubc.calabmanager.comnottingham.ac.uk This phenomenon is known as hole-mediated ferromagnetism. ubc.caresearchgate.net

The holes, introduced by substitutional Mn acceptors, are spin-polarized and interact with the localized magnetic moments of the Mn ions (p-d exchange interaction). aip.orgaip.org This interaction aligns the spins of the Mn ions over long distances, establishing a macroscopic ferromagnetic state. The delocalized, or itinerant, nature of these holes is crucial for this long-range coupling. researchgate.netaip.org

The interplay between the magnetic moments and the charge carriers provides a unique opportunity to control the magnetic properties of (Ga,Mn)As through non-magnetic means. nottingham.ac.ukresearchgate.net By altering the state or concentration of the holes using methods like applying electric fields, light, or strain, it is possible to manipulate the material's magnetic properties, including its magnetic anisotropy and Curie temperature. nottingham.ac.ukresearchgate.net This carrier-mediated nature is a key feature that makes (Ga,Mn)As a model system for spintronic research. nottingham.ac.uk

Nature of Hole-States (Delocalized Valence Band vs. Partially Localized Impurity Band)

A central debate in understanding the ferromagnetism of manganese-doped gallium arsenide, or (Ga,Mn)As, concerns the nature of the hole states that mediate the magnetic coupling between Mn ions. berkeley.edulabmanager.com Two primary models have been proposed:

Delocalized Valence Band Model: This model posits that the holes introduced by Mn doping reside in the delocalized valence band of the GaAs host. In this picture, the ferromagnetism is mediated by these free-carrier-like holes. This model was initially assumed to be valid, particularly for Mn concentrations exceeding approximately two percent. berkeley.edu

Partially Localized Impurity Band Model: This model suggests that Mn doping creates a distinct impurity band that is split off from the valence band maximum. berkeley.eduuni-hamburg.de The holes reside within this partially localized band.

A growing body of evidence supports the impurity band model. nih.gov Research combining channeling experiments with magnetization and magneto-optical data indicates that the ferromagnetic properties, particularly the Curie temperature (TC), are best understood by assuming the mediating holes are in an impurity band. berkeley.edulabmanager.com This model suggests that manganese doping creates an impurity band that depletes the valence band and alters the Fermi level—the energy level separating occupied and unoccupied electronic states. berkeley.edulabmanager.com The formation of this impurity band is supported by observations even in samples with high Mn concentrations. nih.gov For instance, in p-type (Ga,Mn)As, photoemission spectroscopy studies show that the impurity states form a band significantly split off from the valence band, indicating that these states are more localized and better described as bound holes than free carriers. uni-hamburg.de This localization is considered a contributor to the higher Curie temperatures seen in (Ga,Mn)As compared to similar systems like (In,Mn)As, where the holes are less strongly bound. uni-hamburg.de

Impact of Hole Concentration on Ferromagnetic Properties

The concentration of holes (p) is a critical parameter that directly influences the ferromagnetic ordering in (Ga,Mn)As. arxiv.org The ferromagnetic coupling is mediated by these holes, and therefore, achieving a high Curie temperature (TC) is strongly linked to achieving a high hole concentration. amemiya-lab.net

Systematic studies using field-effect transistor structures, where the hole concentration can be varied by an external electric field, have revealed a clear quantitative relationship. It has been demonstrated that the Curie temperature follows a power-law dependence on the hole concentration:

TC ∝ pγ

Across a wide range of Mn compositions and sample thicknesses, the exponent γ has been consistently measured to be approximately 0.19 ± 0.02. arxiv.orgaps.orgcapes.gov.brresearchgate.net This relationship can be reproduced by a p-d Zener model that accounts for a non-uniform distribution of holes. arxiv.orgaps.org

However, the relationship is not limitless. While increasing hole concentration generally enhances TC, experiments involving remote modulation doping have shown that beyond a certain point, a further increase in hole density can lead to a decrease in TC and the eventual disappearance of ferromagnetic order. aip.org This indicates that an optimal hole concentration exists and that excessively high densities can suppress ferromagnetism, a phenomenon that goes beyond the predictions of the basic Zener model. aip.org

Table 1: Relationship Between Hole Concentration and Ferromagnetic Properties in (Ga,Mn)As
ParameterFindingSignificanceReference
General TrendCurie temperature (TC) increases with hole concentration (p).Confirms the hole-mediated nature of ferromagnetism. arxiv.orgworktribe.com
Quantitative RelationshipTC is proportional to pγ, with γ ≈ 0.19 ± 0.02.Provides a predictive model for tuning TC. aps.orgcapes.gov.brresearchgate.net
High Concentration LimitExcessively high hole concentrations can suppress ferromagnetism and reduce TC.Indicates an optimal range for hole concentration and limitations of the simple p-d Zener model. aip.org
Critical ConcentrationA minimum threshold of hole concentration is required to establish carrier-mediated ferromagnetism. For comparison, in Ge:Mn, this threshold is estimated to be around 3 × 1019 cm−3.Defines the boundary between paramagnetic and ferromagnetic phases. aip.org

Electron Correlation Effects in Manganese-Doped Gallium Arsenide

While mean-field models provide a foundational understanding, they often neglect the effects of electron correlation, which can be significant. aps.org Electron correlation refers to the interaction between electrons beyond the average electrostatic repulsion, and its inclusion, often through models like the Hubbard U approximation (GGA+U), can be crucial for accurately describing the system's properties. aps.orgdiva-portal.org

First-principles calculations have shown that electron correlation has a substantial impact on the properties of complexes in (Ga,Mn)As, such as those formed between hydrogen and manganese. aps.org The inclusion of the Hubbard U term can alter the calculated localization of the Mn wavefunction. kau.edu.sa Furthermore, carrier-impurity correlations, arising from Kondo-like spin-spin interactions, can lead to non-perturbative effects in spin dynamics. conicet.gov.ararxiv.org These correlation effects can also influence the exchange coupling between Mn atoms, particularly when they are very close to each other. arxiv.org

Spin-Orbit Interaction and its Influence on Electronic States

The large spin-orbit interaction (SOI) within the valence band of GaAs is a defining characteristic of the (Ga,Mn)As system and has a profound influence on its electronic and magnetic properties. researchgate.net This interaction couples the spin of a hole to its orbital motion, leading to several key phenomena:

Magnetocrystalline Anisotropy: The SOI is a primary source of the magnetocrystalline anisotropy, which dictates the preferential orientation (easy axes) of magnetization within the crystal lattice. researchgate.net

Anisotropic Wavefunction: The SOI plays a crucial role in shaping the acceptor wavefunction. It causes a mixing of specific d-states into the ground state of the hole, which is directly responsible for the anisotropic shape of the acceptor state. mpg.de

Anomalous Hall Effect (AHE) and Magnetotransport: The SOI is fundamental to understanding extraordinary magnetotransport properties like the AHE and Tunnelling Anisotropic Magnetoresistance (TAMR). researchgate.netaalto.fi The TAMR effect, for instance, is attributed to the strong spin-orbit coupling which creates an anisotropic density of states in the valence band. aalto.fi Theoretical models show that the interplay between carrier spin polarization, SOI, and the exchange field is essential for the existence of the anomalous Hall conductivity. oalib.com

Acceptor States and Bound Hole Wave Functions

When a Mn atom replaces a Ga atom in GaAs, it acts as an acceptor, binding a hole. The spatial structure of this bound hole's wavefunction is not simple or spherical, but is instead highly structured and influenced by the host crystal environment.

Direct visualization of individual Mn acceptors using scanning tunneling microscopy (STM) has revealed that the bound hole wavefunction has a highly anisotropic, cross-like, or "butterfly" shape. kau.edu.saaps.org This spatial structure is a direct consequence of the underlying cubic symmetry of the GaAs host crystal. aps.org

Theoretical modeling confirms these experimental observations. Both envelope-function effective mass models and tight-binding models demonstrate that the anisotropy of the GaAs valence band is responsible for this distinctive cross-like shape. mpg.deaps.orgpsu.edu The wavefunction is found to be localized at the Mn site and spreads primarily along the neighboring As sites, with very little contribution along the Ga-As bonds. kau.edu.sa This anisotropy is critical, as it dictates that the hole-mediated coupling between Mn dopants will also be highly anisotropic, depending strongly on the crystallographic orientation of the Mn-Mn pairs. aps.orgprinceton.edu

Table 2: Characteristics of the Anisotropic Acceptor Wave Function in (Ga,Mn)As
CharacteristicDescriptionOriginReference
Observed ShapeHighly anisotropic, described as cross-like or "butterfly" shaped.Scanning Tunneling Microscopy (STM) experiments. kau.edu.saaps.org
Underlying CauseThe cubic symmetry of the host GaAs crystal and the properties of its valence band.Theoretical models (Effective Mass, Tight-Binding). mpg.deaps.orgpsu.edu
Spatial OrientationThe wavefunction spreads along neighboring As sites, avoiding the Ga-As bond directions.Ab initio and tight-binding calculations. kau.edu.sa
Physical ImplicationLeads to highly anisotropic spin-spin coupling between Mn ions, dependent on their relative crystallographic orientation.STM measurements of Mn-Mn pairs and theoretical analysis. aps.orgprinceton.edu

The shape of the bound hole wavefunction is further modified for Mn acceptors located near a crystal surface, such as the (110) cleavage plane often studied in STM. For these near-surface impurities, the wavefunction exhibits a distinct asymmetry. uni-hamburg.de

This surface-related asymmetry is dependent on the acceptor's depth. It is most pronounced for Mn atoms in the topmost layers and gradually decreases as the impurity's depth increases. uni-hamburg.descispace.com The asymmetry effectively vanishes for acceptors located more than approximately ten layers beneath the surface. uni-hamburg.de Tight-binding model calculations indicate that this asymmetry is not an intrinsic property of the bulk material but is instead caused by the strain associated with the reconstruction of the (110) surface. uni-hamburg.descispace.com For Mn atoms deeper within the crystal, the local density of states becomes more extended, and the magnetic anisotropy exhibits a more complex behavior with increasing depth. scispace.com

Effect of Strain at Reconstructed Surfaces

In manganese-arsenic systems, particularly in manganese-doped III-V semiconductors like Indium Arsenide (InAs) and Gallium Arsenide (GaAs), mechanical strain at reconstructed surfaces plays a critical role in modifying the electronic properties of manganese (Mn) acceptors. The introduction of a Mn atom as a dopant creates a bound hole state, and the spatial characteristics of this state are highly sensitive to the local crystalline environment.

Investigations using low-temperature scanning tunneling microscopy (STM) have revealed that the wave function of a hole bound to a Mn acceptor exhibits a notable asymmetry when the acceptor is located near the (110) surface. uni-hamburg.de This asymmetry, which manifests in the uni-hamburg.de direction, is a direct consequence of the strain present at the reconstructed surface. uni-hamburg.deuni-hamburg.de The effect is most pronounced for acceptors in the uppermost layers and diminishes with increasing depth; it becomes negligible for acceptors situated more than ten layers below the surface. uni-hamburg.de Theoretical calculations based on tight-binding models confirm that this asymmetry is a surface-specific phenomenon caused by strain and is not present in the bulk material. uni-hamburg.deuni-hamburg.de

Further studies have shown that local strain fields, such as those induced by nearby InAs quantum dots in a GaAs matrix, can cause dramatic distortions and a reduction in the symmetry of the Mn acceptor's bound hole wave function. researchgate.net This strong dependence on deformation is a key characteristic of the exchange interaction for Mn acceptors in these materials. researchgate.net

Material SystemStrain SourceObserved Effect on Mn AcceptorReference
Mn-doped InAsReconstructed (110) surfaceAsymmetry in the bound hole wave function along the uni-hamburg.de direction. uni-hamburg.deuni-hamburg.de
Mn-doped GaAsNearby InAs Quantum DotsDramatic distortion and symmetry reduction of the bound hole wave function. researchgate.net
Mn-doped GaAsPiezoelectric ActuatorReversible rotation of the magnetic easy axis, demonstrating strain-mediated control of ferromagnetism. researchgate.net

Charge Switching of Acceptors with External Probes

The charge state of individual manganese acceptors can be precisely manipulated using external probes, most notably the tip of a scanning tunneling microscope (STM). uni-hamburg.deuni-hamburg.de This technique allows for the controlled charging and decharging of a single acceptor, for instance, transitioning it between its neutral (A⁰) and negatively charged (A⁻) states. This charge switching is detectable in multiple measurement channels, including topographic images and spectroscopic measurements of differential conductance (dI/dU). uni-hamburg.de

The ability to switch the charge state provides a powerful tool to investigate the fundamental properties of the acceptor and its interaction with the host semiconductor lattice on an atomic scale. uni-hamburg.de

Tip-Induced Band-Bending Effects

A key mechanism enabling the controlled charge switching of Mn acceptors is tip-induced band bending (TIBB). The electric field emanating from the STM tip penetrates the semiconductor and causes the local electronic bands (valence and conduction bands) to bend. uni-hamburg.deresearchgate.net This effect essentially creates a nanoscale, voltage-tunable quantum dot in the sample beneath the tip. uni-hamburg.de

When the STM tip is positioned over an acceptor, the applied bias voltage can be adjusted to move the acceptor's energy level relative to the sample's Fermi energy. This manipulation allows for the controlled transfer of an electron to or from the acceptor, thereby switching its charge state. uni-hamburg.de This transition is often observed in dI/dU maps as distinct, voltage-dependent rings of increased conductance that appear around the acceptor. uni-hamburg.de These features are not directly related to the impurity states themselves but are explained as a compression of the host material's density of states resulting from the change in the local electrical potential as the acceptor switches charge. uni-hamburg.de

Interestingly, while a "rigid band-bending model" can often describe these phenomena for subsurface impurities, it may not be sufficient for acceptors located in the immediate surface layer. semi.ac.cn For surface-layer Mn in GaAs, experiments have shown that the acceptor's resonance peak may not shift significantly with varying TIBB conditions, such as changing the tip material's work function. semi.ac.cn This suggests a more complex interaction for surface-layer dopants. Theoretical models that account for the specific electronic structure of the defects, such as a nearby charged arsenic vacancy, show better agreement with experimental observations than simple TIBB theory alone. aps.org

Screening Behavior and Charge Distribution

The charge-switching phenomena induced by an STM tip also serve as a sensitive probe of the screening environment and the spatial distribution of the acceptor's charge. uni-hamburg.de By analyzing the experimental data with a numerical model that incorporates both the tip-induced potential and the impurity's charge, these two contributions can be separately characterized. uni-hamburg.de

The screening behavior of the host material can be gauged by measuring the distance-dependent decay of the dI/dU signal associated with the charge-switching event. uni-hamburg.de This provides a quantitative measure of how effectively the charge of the Mn acceptor is shielded by the surrounding charge carriers in the semiconductor. The charge distribution of the hole bound to the neutral acceptor can also be imaged directly by mapping the local density of states at appropriate bias voltages, appearing as a characteristic bow-tie-shaped feature in STM measurements. uni-hamburg.de

Furthermore, the local electrostatic environment can be intentionally modified by positioning other charged defects, such as arsenic vacancies (VAs), near the Mn acceptor using the STM tip. semi.ac.cnnih.gov A positively charged VAs brought close to a Mn acceptor can significantly reduce the acceptor's binding energy through direct Coulomb repulsion, an effect not captured by simple TIBB models but confirmed by both experiment and microscopic tight-binding calculations. semi.ac.cnaps.org This demonstrates that the charge distribution and potential of the Mn acceptor are strongly influenced by the local electrostatic landscape.

PhenomenonExperimental ObservationInterpretation/Underlying PhysicsReference
Tip-Induced Band Bending (TIBB)Voltage-dependent rings of increased dI/dU around an acceptor.Indicates the transition between neutral and negative charge states of the Mn acceptor, driven by the tip's electric field. uni-hamburg.de
Charge SwitchingChanges in topography and differential conductance signals.Controlled charging and de-charging of an individual Mn acceptor with the STM tip. uni-hamburg.deuni-hamburg.de
Screening BehaviorDistance-dependent decay of the peak in the dI/dU signal.Allows for the quantitative measurement of the screening of the acceptor's potential by the host material. uni-hamburg.de
Charge Distribution ImagingBow-tie shaped feature in dI/dU maps at specific voltages.Direct imaging of the charge density of the hole bound to the neutral Mn acceptor. uni-hamburg.de
Interaction with Charged DefectsShift of the Mn acceptor resonance peak as a charged As vacancy is moved nearby.Direct Coulomb repulsion reduces the acceptor binding energy, demonstrating control over the local electrostatic field. semi.ac.cnaps.orgnih.gov

Magnetic Properties and Phenomena in Manganese Arsenic Materials

Magnetic Ordering Phenomena

The arrangement of magnetic moments in manganese-arsenic compounds can give rise to several types of magnetic order, each with distinct characteristics.

Ferromagnetism

Manganese arsenide is well-known for its ferromagnetic properties. wikipedia.org In its hexagonal α-phase, MnAs displays ferromagnetic ordering, a state where the magnetic moments of the manganese atoms align in a parallel fashion, resulting in a strong net magnetic moment. ioffe.ru This ferromagnetic behavior is crucial for applications in spintronics, where MnAs is considered a candidate material for injecting spin-polarized currents into semiconductors like gallium arsenide (GaAs). ioffe.ruwikipedia.org The ferromagnetic state of MnAs is stable at room temperature, with a magnetic moment of approximately 4 µB per Mn atom.

The ferromagnetic properties of MnAs can be influenced by various factors. For instance, when grown as thin films on substrates like GaAs(100)B, MnAs particles exhibit room-temperature ferromagnetism with a notable coercivity and saturation magnetization. The formation of ferromagnetic metal MnAs can occur in ternary alloys like GaMnAs if the manganese concentration exceeds a certain limit under equilibrium growth conditions. chemeurope.com Theoretical models, such as the Zener model, suggest that the ferromagnetic properties, including the Curie temperature, are dependent on the concentration of manganese. wikipedia.org

Antiferromagnetism

Under specific conditions, manganese-arsenic materials can exhibit antiferromagnetism, a state characterized by the anti-parallel alignment of neighboring magnetic moments, leading to a zero or very small net magnetic moment. mappingignorance.org In bulk MnAs, while neutron diffraction studies have not found evidence of long-range antiferromagnetic order under normal conditions, the application of high pressure can induce such a state. ioffe.ru Between pressures of 3 kbar and 4.6 kbar and at temperatures below 230 K, an orthorhombic structure with long-range antiferromagnetic order can form. ioffe.ru

There has been some debate regarding the magnetic state of the β-phase of MnAs, which appears at higher temperatures. Some experimental results, such as changes in the magnetocaloric effect and elastic properties, have been interpreted as suggesting a transition from a ferromagnetic to an antiferromagnetic state. ras.ru The negative temperature coefficient of resistivity in thin films also lends support to the idea of antiferromagnetic ordering within the β-phase. unm.edu Furthermore, in more complex structures, such as an iron (Fe) monolayer on a this compound substrate, an FeAs quasi-two-dimensional antiferromagnetic surface nanostructure can emerge. aps.org

Paramagnetism

Above a critical temperature known as the Curie temperature, ferromagnetic materials transition into a paramagnetic state. In this state, the thermal energy is sufficient to overcome the ordering of the magnetic moments, causing them to be randomly oriented. wikipedia.org For this compound, this transition from a ferromagnetic to a paramagnetic state occurs as the material transforms from its hexagonal α-phase to its orthorhombic β-phase upon heating. wikipedia.org Specifically, a sharp drop in magnetization occurs at around 313 K, followed by a susceptibility maximum at a higher temperature, indicating the onset of paramagnetism. The electrical resistivity of MnAs in the paramagnetic range is significantly higher than in the ferromagnetic range and is relatively independent of temperature. cdnsciencepub.com In manganese-doped gallium arsenide (GaMnAs), the material exhibits paramagnetic behavior below a certain critical concentration of manganese. researchgate.net

Curie Temperature (Tc) Studies

The Curie temperature (Tc) is a critical parameter for ferromagnetic materials, marking the temperature at which they transition to a paramagnetic state. In manganese-arsenic materials, Tc is not a fixed value but is influenced by several factors.

Dependence on Manganese Concentration and Thin Film Thickness

Research has shown a clear relationship between the Curie temperature and both the concentration of manganese and the thickness of thin films.

Manganese Concentration: Theoretical predictions based on the Zener model suggest that the Curie temperature in materials like (Ga,Mn)As should scale with the amount of manganese. wikipedia.org It has been observed that higher manganese concentrations lead to stronger magnetic interactions and consequently, higher Curie temperatures. researchgate.net However, there are complexities. For instance, in In1-xMnxAs thin films, the Curie temperature was found to be independent of the Mn concentration, a result that contrasts with findings for films prepared by molecular beam epitaxy. arxiv.org In as-grown Ga1-xMnxAs, the formation of interstitial Mn (MnI) can significantly lower the Curie temperature. core.ac.uk

Thin Film Thickness: The thickness of epitaxial MnAs thin films also plays a role in determining their magnetic properties, including the Curie temperature. The coercive field of these films has been observed to increase to a maximum for a film thickness of 35 nm and then decrease for thicker films. doi.org The phase transition in MnAs thin films exhibits a thickness-dependent thermal hysteresis. researchgate.net The period and corrugation of the self-organized stripe pattern of coexisting α and β phases are linear functions of the epilayer thickness. researchgate.net Biaxial strain induced by the substrate in thin films can stabilize the ferromagnetic α-phase at higher temperatures than in bulk material, effectively increasing the Curie temperature. arxiv.org For example, a 100 nm thick MnAs film on a GaAs(111)B substrate showed a significant enhancement of the critical temperature, with a Curie point of 335 K. arxiv.org

Table 1: Influence of Thin Film Thickness on Magnetic Properties of MnAs on GaAs(001)
Film Thickness (nm)Coercive Field BehaviorMagnetic Anisotropy FieldReference
35Reaches maximumIncreases with thickness doi.org
> 35DecreasesIncreases with thickness doi.org
100 (on GaAs(111)B)Low coercive fieldsCurie point of 335 K arxiv.org

Influence of Fermi Level Location within Impurity Band

A significant factor influencing the Curie temperature in manganese-doped gallium arsenide ((Ga,Mn)As) is the position of the Fermi level within the impurity band.

It has been shown that the holes responsible for mediating ferromagnetism in (Ga,Mn)As are located in an impurity band created by the manganese doping, rather than in the valence band. labmanager.com The location of the Fermi level—the energy level separating occupied from unoccupied electronic states—within this impurity band is a critical determinant of the Curie temperature. labmanager.com

Optimization Strategies for Enhanced Tc (e.g., Co-doping, Modulation Doping)

The Curie temperature (Tc) is a critical parameter for the practical application of ferromagnetic materials. In manganese-arsenic based systems, particularly in dilute magnetic semiconductors like (Ga,Mn)As, strategies to enhance Tc are a major focus of research. The ferromagnetic coupling in these materials is hole-mediated, meaning the interaction between the localized magnetic moments of manganese ions is facilitated by charge carriers (holes). arxiv.orgresearchgate.net Consequently, the Tc is highly dependent on the concentration and properties of these holes. researchgate.net

Key optimization strategies focus on manipulating the electronic band structure, specifically the position of the Fermi level (EF) relative to the manganese-derived impurity band (IB) and the valence band (VB). labmanager.comberkeley.edu Research indicates that the Tc is determined by the location of the Fermi level within this impurity band. labmanager.comberkeley.edu Therefore, engineering the electronic properties through doping is a primary method for Tc enhancement.

Co-doping: This strategy involves introducing additional elements (dopants) into the material.

Donor Co-doping: Introducing donor ions can be used to precisely control the hole concentration and engineer the location of the Fermi level within the impurity band to maximize the ferromagnetic coupling. labmanager.comberkeley.edu

Other Co-dopants: Studies on related magnetic compounds have shown that co-doping with elements like Cobalt (Co), Germanium (Ge), and Arsenic (As) can be a promising strategy for increasing the Curie temperature. arxiv.org For instance, in NdFe₁₂, doping with Ge or As was found to enhance Tc, and co-doping with Co, Ge, and As yielded the highest Curie temperatures out of numerous candidate compositions. arxiv.org

Modulation Doping: This is a sophisticated technique where dopants are introduced into a neighboring layer rather than directly into the magnetic layer. This allows for the introduction of charge carriers into the magnetic layer while minimizing the scattering that would be caused by placing the dopant atoms directly in the crystal lattice. This method can be used to engineer the Fermi level to best advantage, potentially optimizing the magnetic coupling and Curie temperature for the entire family of ferromagnetic semiconductors. labmanager.comberkeley.edu

By tuning the binding energy of the Mn acceptors, for example by alloying different host materials, it is possible to alter the location and width of the impurity band, thereby improving Tc by enhancing the mobility of the holes within that band. arxiv.org

Suppression in Thin Films due to Strain

The magnetic properties of this compound are significantly altered when it is grown as a thin epitaxial film on a semiconductor substrate, such as Gallium Arsenide (GaAs). arxiv.org The mismatch between the crystal lattices of MnAs and the substrate introduces epitaxial strain, which has a profound effect on the material's phase transitions and Curie temperature. arxiv.orgaip.org

Contrary to a simple suppression, research shows that strain in MnAs/GaAs thin films can stabilize the ferromagnetic hexagonal α-phase well above its bulk transition temperature. For bulk MnAs, the Tc is approximately 313-318 K. arxiv.orgarxiv.org However, for thin films grown on GaAs(111)B substrates, the Curie temperature can be enhanced to as high as 350 K. arxiv.orgaip.org This enhancement is attributed to the biaxial strain within the film, which extends the temperature range where the ferromagnetic α-phase is stable. arxiv.orgsci-hub.st

The growth conditions, particularly the substrate temperature, are critical as they influence the resulting strain in the film. An optimal growth temperature window (e.g., 200–240 °C for MnAs on GaAs(111)B) leads to maximized magnetization and Curie temperature. aip.org This is because the in-plane tensile strain is optimized under these conditions. aip.org In these strained films, a coexistence of the ferromagnetic α-phase and the paramagnetic β-phase is often observed over a wide temperature range (e.g., 314 K to Tc). arxiv.org

Therefore, while strain fundamentally alters the Tc, in the widely studied MnAs/GaAs system, it typically leads to an enhancement rather than a suppression of the ferromagnetic operating temperature.

Hysteresis in Magnetization

A prominent characteristic of bulk this compound is the presence of a significant hysteresis in its magnetic properties, which is intimately linked to its first-order magnetostructural phase transition. arxiv.orgioffe.ru This phenomenon is observed as a difference in the material's magnetic state depending on whether the temperature is increasing or decreasing.

Temperature-dependent magnetization measurements on MnAs single crystals reveal a first-order transition from a ferromagnetic to a paramagnetic state at a Curie temperature (Tc) of about 318.5 K. arxiv.org This transition is accompanied by a pronounced thermal hysteresis with a width of approximately 9-10 K. arxiv.orgioffe.ru

PropertyObservationTemperature RangeReference
Thermal Hysteresis Occurs around the first-order phase transition.Tc ≈ 308 K (cooling) to 317 K (heating) ioffe.ru
Hysteresis Width Approximately 9 K to 10 K.- arxiv.orgioffe.ru
Magnetic Field Effect An applied magnetic field shifts the hysteresis region to higher temperatures.- ioffe.ru

This hysteresis is not limited to temperature changes. A large hysteresis is also associated with the change in magnetization when an external magnetic field is cycled at temperatures between 35°C (308 K) and 125°C (398 K). aip.orgaip.org This behavior is a direct consequence of the first-order phase transformation, which involves a discontinuous change in the crystal structure and volume. ioffe.ru Recent studies have also shown that this thermal hysteresis can be suppressed by introducing defects through methods like irradiation with slow heavy ions. researchgate.netresearchgate.net

Néel Temperature (Tn) Studies (e.g., for Copper this compound)

While this compound (MnAs) is primarily known for its ferromagnetism, related compounds in the manganese-arsenic family exhibit antiferromagnetism. In antiferromagnetic materials, the magnetic moments of adjacent atoms align in opposite directions, resulting in no net external magnetic moment below a critical temperature known as the Néel temperature (TN). wikipedia.orgmappingignorance.org Above TN, the material transitions to a paramagnetic state. wikipedia.orgmappingignorance.org

A prominent example studied for spintronic applications is Copper this compound (CuMnAs) . mappingignorance.orgnottingham.ac.ukuni-mainz.de This material is an antiferromagnet where information can potentially be stored in the orientation of the staggered magnetic moments (the Néel vector). mappingignorance.orguni-mainz.de

Research on CuMnAs thin films has yielded key findings regarding its Néel temperature:

Bulk-like TN: In thicker films (e.g., >10 nm), the Néel temperature is found to be approximately (480 ± 5) K . nottingham.ac.uk

Thickness Dependence: The Néel temperature is suppressed in very thin films. For layers with a thickness of less than 10 nm, TN can be reduced by around 100 K. nottingham.ac.uk

Measurement Technique: The TN of CuMnAs can be effectively determined using temperature-dependent electrical transport measurements, which is a key result for characterizing this material. nottingham.ac.uk

The study of the Néel temperature in materials like CuMnAs is crucial for the development of antiferromagnetic spintronics, a field that promises devices with higher speeds and greater stability against external magnetic fields compared to their ferromagnetic counterparts. uni-mainz.de

MaterialMagnetic OrderNéel Temperature (TN)NotesReference
Copper this compound (CuMnAs) Antiferromagnetic~480 K (in thick films)TN is suppressed in films <10 nm thick. nottingham.ac.uk
**Manganese Fluoride (MnF₂) **Antiferromagnetic72 KExample of a classic antiferromagnet. mappingignorance.org

Magnetic Anisotropy in Manganese-Arsenic Systems

Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization. It dictates the preferred orientation of the magnetic moments within the crystal, known as the "easy axes."

Magnetocrystalline anisotropy originates from the interaction of the electron orbitals with the crystal lattice, a phenomenon known as spin-orbit coupling. arxiv.org In manganese-arsenic systems like (Ga,Mn)As, this property is a direct reflection of the anisotropy of the host semiconductor's valence band, mediated by the spin-orbit coupling between the magnetic manganese impurities and the charge carriers. arxiv.orgresearchgate.net

The magnetic easy axes can vary depending on parameters that control the electronic band structure and its filling, such as:

Epitaxial strain

Carrier density

Temperature

In MnAs thin films, the magnetization reversal process under an applied magnetic field is governed by this anisotropy, with evidence suggesting that domain movement is a key mechanism. arxiv.org The anisotropy determines the shape of the magnetization hysteresis loops. arxiv.orgcore.ac.uk

Magnetoelastic coupling is the interaction between a material's magnetic state and its mechanical state (strain or deformation). sci-hub.st This coupling is particularly strong in this compound and is responsible for some of its most unique properties. iaea.org

Key research findings highlight its importance:

Phase Transition: The first-order ferromagnetic phase transition in MnAs at Tc is a direct result of strong magnetostructural coupling. The transition is accompanied by a significant volume change of about 2%. arxiv.orgioffe.ru Below Tc, magnetoelastic interactions cause a volume contraction.

Magnetocaloric Effect: MnAs exhibits a giant magnetocaloric effect, which is the basis for magnetic refrigeration technology. This effect is strongly tied to the large entropy change associated with the lattice deformations driven by magnetoelastic interactions. iaea.org

Thin Film Magnetization: In MnAs/GaAs epilayers, magnetoelastic and magnetostrictive energy contributions are crucial for accurately describing the material's magnetization behavior. sci-hub.st A model incorporating these energies can successfully predict the stress induced when the magnetization is rotated away from its easy axis. sci-hub.st

The large spin-orbit interaction present in manganese-arsenic systems is a major contributor to the strong magnetoelastic coupling observed. researchgate.netnottingham.ac.uk

Manipulation via Strain (e.g., Piezoelectric-Induced Strain)

The magnetic properties of manganese-arsenic materials, particularly the magnetic anisotropy, are highly sensitive to mechanical strain. This sensitivity allows for the manipulation of magnetism through externally applied stress, for instance, by using piezoelectric actuators. In hybrid systems composed of a (Ga,Mn)As thin film bonded to a piezoelectric actuator, applying a voltage to the actuator induces strain in the (Ga,Mn)As layer. This piezoelectric-induced strain has been shown to cause large and reversible rotations of the magnetic easy axis. nottingham.ac.uk This method of strain-mediated electric control of ferromagnetism is effective even in highly doped samples with high Curie temperatures, a regime where direct electric field control via carrier manipulation is less feasible. nottingham.ac.uk

The mechanical control of magnetic properties is a significant area of research. aps.orgarxiv.org The strain-induced modulation of magnetic anisotropy can function as a high-frequency varying effective magnetic field, enabling the ultrasonic tuning of the material's magnetic and electronic properties. aps.orgarxiv.org For example, in MnAs thin films, surface acoustic waves can trigger magnetocaloric effects. aps.orginfn.it The elastic strain modulates the Weiss molecular field, which is equivalent to applying a dynamic magnetic field, leading to a modulation of the magnetic entropy. infn.it

In composites of this compound (MnAs) and lead zirconate titanate (PZT), a piezoelectric material, an applied electric field creates a quasi-isostatic mechanical stress on the MnAs component. aip.orgaip.org Numerical analysis has shown that an electric field of ~0.3 kV/mm can induce a pressure of approximately 3 MPa in the MnAs. aip.orgaip.org This pressure, induced by the converse piezoelectric effect, can influence the magnetostructural phase transition and enhance the magnetocaloric effect. aip.orgresearchgate.net Strain can also be used to promote or isolate a specific magnetic easy axis in multiaxial antiferromagnetic materials like copper this compound (CuMnAs). google.com

Table 1: Piezoelectric-Induced Effects in Manganese-Arsenic Materials

Material SystemApplied StimulusInduced EffectObserved PhenomenonReference
(Ga,Mn)As / Piezoelectric ActuatorVoltage to ActuatorReversible StrainRotation of magnetic easy axis nottingham.ac.uk
MnAs Thin FilmSurface Acoustic Waves (170 MHz)Dynamic StrainTriggering of giant magnetocaloric effect aps.org
MnAs/PZT CompositeElectric Field (~0.3 kV/mm)Quasi-isostatic Pressure (~3 MPa)Enhancement of adiabatic temperature change aip.orgaip.org
CuMnAsPiezoelectric StressorStrainPromotion or isolation of a single easy axis google.com

Easy Axis Reorientation

The orientation of the magnetic easy axis in manganese-arsenic compounds is not fixed but can be reoriented by various external parameters, including temperature, hole concentration, and strain. In tensile strained (Ga,Mn)As films, a common phenomenon is the reorientation of the easy axis from an in-plane direction at low temperatures to an out-of-plane direction as the temperature is raised or the hole concentration is increased. osti.gov This behavior can be qualitatively explained within the framework of the p-d Zener model. osti.gov

Similarly, in (Ga,Mn)As films under compressive strain, the easy axis can be perpendicular to the film plane at low temperatures, particularly when the hole concentration is low enough. researchgate.net As the temperature increases towards the Curie temperature, the easy axis in these films flips to a standard in-plane orientation. researchgate.netresearchgate.net The ability to achieve a perpendicular-to-plane magnetic easy axis is a highly desirable property for spintronic devices. nottingham.ac.uk

Theoretical models predict that the cubic anisotropy term should lead to the switching of the in-plane easy axis between the <100> and <110> crystallographic directions as a function of hole concentration. researchgate.net Experimental observations have confirmed such switchings in high-quality (Ga,Mn)As films. researchgate.net The reorientation of the magnetic easy axis can also be achieved by varying post-growth annealing times or by incorporating other elements, such as phosphorus, to modify the built-in strain. nottingham.ac.uk

Table 2: Triggers for Easy Axis Reorientation in (Ga,Mn)As

TriggerStrain ConditionInitial Easy Axis OrientationFinal Easy Axis OrientationReference
Increasing TemperatureTensileIn-planeOut-of-plane osti.gov
Increasing Hole ConcentrationTensileIn-planeOut-of-plane osti.gov
Increasing TemperatureCompressiveOut-of-planeIn-plane researchgate.net
Varying Hole ConcentrationVariesIn-plane &lt;100&gt;In-plane &lt;110&gt; researchgate.net
Piezoelectric-Induced StrainVariesReversible rotation of easy axis nottingham.ac.uk

Spin Interactions and Exchange Mechanisms

Localized Magnetic Moments from Manganese Atoms

The magnetic properties of manganese-arsenic materials originate from the introduction of manganese (Mn) atoms into the host semiconductor lattice, such as gallium arsenide (GaAs). When a Mn atom substitutes a gallium (Ga) atom, it provides both a localized magnetic moment and acts as an acceptor, creating a hole. chemeurope.comwikipedia.org This dual role is fundamental to the ferromagnetic nature of diluted magnetic semiconductors like (Ga,Mn)As. The general consensus is that this class of materials consists of a system of dilute and randomly distributed localized magnetic moments associated with the Mn dopants. uni-hamburg.de These moments arise from the d-orbitals of the manganese atoms. arxiv.org The presence of these localized magnetic moments is a prerequisite for the long-range magnetic ordering observed in these materials. uni-hamburg.deresearchgate.net

Indirect Exchange Interaction via Free Carriers

Direct exchange interactions between the magnetic moments of the sparsely distributed Mn atoms are generally too weak to establish long-range ferromagnetic order due to the large average distances between them. uni-hamburg.de Instead, the ferromagnetic coupling is established through an indirect mechanism mediated by free charge carriers (holes) in the semiconductor host. uni-hamburg.denumberanalytics.com This carrier-mediated magnetism is the widely accepted explanation for ferromagnetism in Mn-doped III-V materials. uni-hamburg.deresearchgate.net

The interaction involves the coupling of the localized Mn spins with the itinerant holes. arxiv.org This mechanism can be described by theories such as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, particularly in metallic systems where the coupling between carriers and spins is relatively weak. uni-hamburg.deuantwerpen.be The interaction essentially polarizes the free carriers, which in turn mediate the alignment of other distant Mn moments. numberanalytics.com The strength of this ferromagnetic ordering is therefore dependent on the concentration of both the localized Mn spins and the mediating holes. chemeurope.com

Hopping within Impurity Band

An alternative and related model for the exchange mechanism, particularly relevant at certain impurity concentrations, involves the formation of an impurity band. uni-hamburg.de In this picture, the acceptor states introduced by the manganese atoms are numerous enough to overlap and form a distinct impurity band with mixed spd character, separate from the host valence band. uni-hamburg.derdworldonline.comscitechdaily.com

Within this framework, both electrical conduction and the magnetic exchange coupling are realized through the hopping of charge carriers from one impurity site to another within this impurity band. uni-hamburg.deicm.edu.pl This mechanism is sometimes referred to as a double-exchange-like model, where carriers effectively hop between Mn atoms, lowering their kinetic energy when the magnetic moments of the atoms are aligned in parallel. rdworldonline.comscitechdaily.com This process requires a degree of compensation, meaning some impurity sites must be vacant to allow for hopping. princeton.edu At low temperatures, hopping conductivity within the Mn impurity band can become the dominant transport mechanism. icm.edu.pl

Antiferromagnetic Coupling of Interstitial to Substitutional Manganese

During the low-temperature growth of materials like (Ga,Mn)As, not all manganese atoms incorporate into the desired substitutional Ga sites (Mn_sub). A significant fraction can occupy interstitial positions (Mn_int) within the crystal lattice. wikipedia.orgaip.org These interstitial Mn atoms act as double donors, compensating the holes provided by substitutional Mn. wikipedia.org

Magnetocaloric Effect (MCE) in this compound

This compound (MnAs) is a notable material in the study of magnetocalorics due to the significant thermal changes it exhibits when exposed to a varying magnetic field. This phenomenon, known as the magnetocaloric effect (MCE), is particularly prominent around its first-order magnetostructural phase transition. epj-conferences.orgpolito.it At its Curie temperature (T_C), approximately 313 K, MnAs undergoes a transition from a low-temperature ferromagnetic state with a hexagonal NiAs-type structure to a high-temperature paramagnetic state with an orthorhombic MnP-type crystal structure. epj-conferences.org The large MCE observed in MnAs is linked to the substantial change in magnetic entropy (ΔS_M) that accompanies this abrupt, first-order transition. psu.edu The application of an external magnetic field can induce this transition, leading to the characteristic magnetocaloric response. epj-conferences.orgpsu.edu Materials like MnAs that exhibit a giant MCE are of significant interest for potential applications in magnetic refrigeration, an emerging technology that offers an alternative to conventional gas-compression cooling. psu.eduiphy.ac.cn

Giant Magnetocaloric Effect in Bulk this compound and Composites

This compound is recognized for displaying a "giant" magnetocaloric effect (GMCE) near room temperature. researchgate.net The effect stems from the coupling of its magnetic and structural transitions, where the change in the crystal lattice contributes to the total entropy change, enhancing the MCE. doi.org Direct measurements on single crystals of MnAs have revealed a significant adiabatic temperature change (ΔT_ad) of 15 K in a magnetic field of 10 T at a temperature of 311 K. doi.org Furthermore, the quasi-adiabatic heat transfer (ΔQ) was measured to be 9500 J/kg in a 10 T field, which is among the highest experimentally recorded values for a material via direct measurement. doi.org

Research has also extended to composites of MnAs, particularly those embedding MnAs powder into a polymer matrix. epj-conferences.orgepj-conferences.org The goal of creating these composites is often to optimize properties like thermal hysteresis for practical applications. epj-conferences.org However, the MCE in these composites is highly dependent on the preparation process. For instance, decreasing the grain size of MnAs powder in a polymeric composite to the submicron level can lead to a sharp reduction in the MCE. epj-conferences.orgepj-conferences.org Conversely, composites hardened under high pressure (e.g., 10 kBar) have shown an increase in the reversible MCE compared to bulk MnAs. epj-conferences.orgepj-conferences.org In one study, such a pressure-hardened composite exhibited a quasi-reversible MCE with a ΔT of approximately 1.3 K in a 12.5 kOe field, which was an improvement over bulk MnAs under the same conditions. epj-conferences.org

Table 1: Magnetocaloric Effect in Bulk MnAs and Composites

Material Magnetic Field (kOe) Adiabatic Temperature Change (ΔT) Measurement Condition Reference
Bulk MnAs Single Crystal 100 (10 T) 15 K Near 311 K doi.org
Bulk MnAs 12.5 ~0.4 K Reversible MCE epj-conferences.orgepj-conferences.org
MnAs-Polymer Composite (Submicron grains) 12.5 ~0.05 K --- epj-conferences.orgepj-conferences.org

Field-Induced Magnetic Phase Transitions in this compound

The magnetocaloric effect in MnAs is fundamentally driven by a field-induced magnetic phase transition. epj-conferences.org In the temperature region around its T_C, both the ferromagnetic and paramagnetic phases can coexist. epj-conferences.org The application of a sufficiently strong external magnetic field can induce a transition from the paramagnetic to the ferromagnetic state. epj-conferences.orgpsu.edu This transition aligns the magnetic moments, causing a decrease in the magnetic entropy of the material. In an adiabatic system, this decrease in entropy is compensated by an increase in the lattice entropy, resulting in a temperature rise (a positive MCE). polito.it

This field-induced transition is a hallmark of first-order phase transition materials. iphy.ac.cn Above the natural transition temperature, a critical magnetic field (H_cr) is required to induce the ferromagnetic ordering in the paramagnetic phase. psu.edu The ability to trigger the phase transition with a magnetic field is crucial for achieving a large MCE. iphy.ac.cn For a reversible MCE to occur at a given temperature, a reversible field-induced transition must be present. iphy.ac.cn

Irreversible and Reversible MCE in this compound

A key challenge associated with the MCE in MnAs is the significant thermal hysteresis linked to its first-order magnetostructural transition. epj-conferences.orgepj-conferences.org This hysteresis leads to both irreversible and reversible MCE phenomena, which are dependent on the thermal and magnetic history of the sample. epj-conferences.orgpsu.edu

The irreversibility is most apparent during the first magnetization cycle when the material is cooled from its paramagnetic state. epj-conferences.orgdoi.org When MnAs is cooled into the temperature hysteresis region without a field, it enters a metastable state. The first application of a magnetic field induces a large-scale transition to the stable ferromagnetic phase, resulting in a large, irreversible MCE. epj-conferences.orgdoi.org For example, direct measurements on bulk MnAs in a 12.5 kOe field show a maximum MCE of ΔT = 0.88 K when cooling, but only ΔT = 0.28 K upon subsequent heating, demonstrating a strong temperature hysteresis. psu.eduscientific.net

After the initial, irreversible transformation, subsequent applications of the magnetic field within the hysteresis loop produce a smaller, more reversible MCE. epj-conferences.org The reversible MCE in bulk MnAs has been measured to be around ΔT ≈ 0.4 K in a 12.5 kOe field. epj-conferences.orgepj-conferences.org The large thermal hysteresis and the associated energy losses are significant obstacles for the practical use of MnAs in magnetic cooling devices, which rely on the reversibility of the effect. iphy.ac.cnepj-conferences.org Consequently, much research has focused on reducing this hysteresis, for instance by doping MnAs with other elements like antimony (Sb) or by fabricating specialized composites. psu.eduscientific.net

Table 2: Hysteresis in Magnetocaloric Effect of Bulk MnAs

Measurement Process Magnetic Field (kOe) Peak Temperature (K) Adiabatic Temperature Change (ΔT) Reference
Heating 12.5 308 0.28 K psu.eduscientific.net

Advanced Characterization Techniques for Manganese Arsenic Materials

Structural and Morphological Probes

Probing the atomic arrangement and physical form is fundamental to understanding the behavior of manganese-arsenic compounds. Techniques that reveal both the long-range order and local structural details, as well as the surface and internal morphology, are cornerstones of this research.

X-ray diffraction (XRD) is an indispensable, non-destructive technique for investigating the crystallographic structure of materials. nih.gov It relies on the principle of constructive interference of monochromatic X-rays with the periodic arrangement of atoms in a crystal lattice. carleton.edu This interaction produces a unique diffraction pattern that provides information about the unit cell dimensions, crystal system, and phase composition of the material. uitm.edu.my In the context of manganese-arsenic materials, XRD is routinely employed to identify crystalline phases, determine lattice parameters, and study structural phase transitions. nih.govudel.edu For instance, MnAs is known to have a hexagonal NiAs-type crystal structure. wikipedia.org

Single-crystal X-ray diffraction provides highly detailed and precise information about the atomic arrangement within a crystalline substance. pulstec.net This technique is optimal for determining the exact unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the lattice. carleton.edupulstec.net The resulting data allows for the complete refinement of the crystal structure. carleton.edu While powerful, this method requires the availability of high-quality single crystals of a suitable size, which can be challenging to grow for some materials. mdpi.com

Table 1: Key Information Provided by Single-Crystal XRD

Parameter DeterminedSignificance in MnAs Research
Unit Cell Dimensions Defines the fundamental repeating unit of the crystal lattice.
Atomic Coordinates Pinpoints the exact location of Manganese and Arsenic atoms.
Bond Lengths & Angles Provides insight into the nature and strength of Mn-As bonding.
Crystal System Confirms the hexagonal or orthorhombic nature of different MnAs phases.

Temperature-dependent XRD is a critical technique for studying materials like MnAs that exhibit temperature-induced phase transitions. researchgate.net By collecting diffraction patterns at various temperatures, researchers can track changes in lattice parameters, identify structural phase transformations, and understand the thermal expansion behavior of the material. aps.orgmdpi.com For MnAs, this technique is essential for investigating the transition between its low-temperature ferromagnetic α-phase (hexagonal) and its high-temperature paramagnetic β-phase (orthorhombic). researchgate.net These studies reveal how the unit cell dimensions evolve across the transition, providing crucial data for understanding the interplay between crystal structure and magnetic properties. researchgate.netnih.gov

Synchrotron-based powder X-ray diffraction offers significant advantages over conventional laboratory XRD techniques due to the unique properties of synchrotron radiation. nist.gov The high brilliance and intensity of synchrotron X-ray beams allow for rapid data collection and the study of very small sample volumes. nist.gov The tunable energy of the X-rays can be exploited to enhance the scattering contrast between different elements, which is particularly useful for complex materials. nist.gov For manganese-arsenic systems, SR-XAD enables high-resolution studies of subtle structural changes, phase purities, and the investigation of materials under non-ambient conditions, such as high pressure. carleton.eduresearchgate.net

Table 2: Advantages of Synchrotron XRD for MnAs Analysis

FeatureAdvantageApplication to MnAs
High Intensity/Brilliance Faster data acquisition, better statistics.In-situ studies of rapid phase transitions.
High Resolution Precise determination of peak positions and profiles.Detection of subtle lattice distortions and secondary phases.
Tunable Energy Anomalous diffraction capabilities.Element-specific structural information.
Small Beam Size Probing microscopic sample areas.Characterization of micro-structured or patterned MnAs films. nist.gov

While standard XRD provides information about the average, long-range crystal structure, a more complete understanding often requires knowledge of local atomic arrangements, especially in materials with disorder. cmich.edu This is achieved through a combination of Rietveld refinement and atomic pair distribution function (PDF) analysis. mdpi.com

The Rietveld method is a powerful technique used to refine a theoretical crystal structure model against an experimental powder diffraction pattern. mpg.de It involves a least-squares fitting of the entire diffraction profile, allowing for the precise determination of lattice parameters, atomic positions, and site occupancies, which describe the average structure. nih.gov

The Atomic Pair Distribution Function (PDF) analysis, in contrast, provides information about the local structure by considering both the Bragg peaks and the diffuse scattering present in the diffraction data. cmich.edu The PDF is obtained by a Fourier transform of the total scattering data and yields a real-space distribution of interatomic distances. researchgate.net This method is particularly sensitive to short-range order and deviations from the average structure, making it ideal for studying nanomaterials, amorphous phases, and materials with intrinsic disorder. cmich.edumdpi.com Combining Rietveld refinement (for the average structure) with PDF analysis (for the local structure) provides a comprehensive structural characterization of materials like manganese arsenide. nih.gov

Electron microscopy techniques are used to obtain high-magnification images of the morphology and structure of materials. nih.gov Transmission Electron Microscopy (TEM), for example, can provide atomic-resolution images, allowing for the direct visualization of the crystal lattice and the identification of defects. mdpi.com Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of materials. researchgate.net For manganese-arsenic materials, electron microscopy can be used to characterize the microstructure of thin films, nanoparticles, and bulk crystals, providing insights into grain size, shape, and the presence of any secondary phases or structural defects.

Electron Microscopy

Spectroscopic Techniques

Spectroscopic techniques are indispensable for probing the electronic structure and local atomic environment of materials. These methods rely on the interaction of electromagnetic radiation with the sample to gain insights into elemental composition, chemical states, and bonding.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of matter. It involves measuring the X-ray absorption coefficient of a material as a function of the incident X-ray energy. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. nih.gov For this compound, Mn K-edge and L-edge XANES can be used to determine the formal valence state of manganese, which is crucial for its magnetic properties. arxiv.orgresearchgate.netufl.edu The shape and position of the absorption edge are sensitive to the local electronic environment. nih.govanl.gov

The EXAFS region, at higher energies past the edge, contains information about the local atomic structure around the absorbing atom. researchgate.net Analysis of the EXAFS oscillations can yield quantitative information on the bond distances, coordination numbers, and disorder of the neighboring atoms. researchgate.net This is particularly useful for determining the local atomic environment of manganese in MnAs, providing details that may not be accessible through diffraction techniques, especially in disordered or nanostructured materials. researchgate.netgeoscienceworld.org

Information from XAS on this compound:

Spectral RegionInformation Derived
XANES (Mn K-edge) Determination of the average oxidation state of manganese. nih.gov
XANES (Mn L-edge) Probing of the 3d electronic states and spin configuration of manganese. arxiv.orgufl.edu
EXAFS (Mn K-edge) Determination of the bond lengths and coordination numbers for the local environment around manganese atoms. aps.org

Photoemission Spectroscopy

Photoemission spectroscopy is a direct method for studying the occupied electronic states of a material. wikipedia.org It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By analyzing the kinetic energy and momentum of these photoelectrons, the electronic band structure can be mapped. wikipedia.org

Resonant electron spectroscopy, a form of resonant photoemission, is used to enhance the photoemission signal from the electronic states of a specific element. arxiv.org By tuning the incident photon energy to a core-level absorption edge of an element (e.g., the Mn L-edge), the emission from the valence band states with significant character of that element is resonantly enhanced. arxiv.org This technique has been applied to study materials like manganese-doped gallium arsenide (Ga,Mn)As to probe the character of the Mn 3d states in the valence band and understand the degree of hybridization with the host GaAs valence bands. arxiv.org Such studies are crucial for elucidating the role of Mn 3d electrons in the ferromagnetic properties of these materials. arxiv.org

ARPES is a powerful technique that provides momentum-resolved information about the electronic band structure of crystalline solids. wikipedia.orgcosharescience.com By measuring the kinetic energy and the emission angle of the photoelectrons, both the energy and momentum of the electrons within the solid can be determined, allowing for a direct visualization of the band dispersions and Fermi surfaces. wikipedia.orgnih.gov

ARPES has been instrumental in investigating the electronic structure of various manganese-arsenic and related materials. In the magnetic topological insulator family MnBi2+2nTe4+3n, ARPES has been used to study the evolution of the electronic structure with temperature and doping, revealing key features such as the Dirac gap. nih.gov Similarly, in BaMn2As2, ARPES studies have shown a strongly kz-dependent band gap, consistent with its semiconducting properties. aps.org

Table 3: Key ARPES Findings in Mn-As and Related Materials

MaterialKey Findings from ARPES
MnBi2+2nTe4+3nRevealed the evolution of the electronic structure with temperature and doping, and investigated the elusive exchange magnetic gap in the topological surface states. nih.gov
BaMn2As2Demonstrated the existence of a strongly kz-dependent band gap with a minimum at the Brillouin zone center. aps.org

This table summarizes significant findings from ARPES studies and is for illustrative purposes.

Conventional ARPES, which typically uses vacuum ultraviolet (VUV) light, is highly surface-sensitive. arxiv.org Hard X-ray Angle-Resolved Photoemission Spectroscopy (HARPES) utilizes higher energy X-rays (in the keV range), which increases the kinetic energy of the photoemitted electrons and thus their inelastic mean free path. arxiv.orgaps.org This makes HARPES a more bulk-sensitive probe of the electronic structure compared to traditional ARPES. arxiv.orgaps.org

HARPES has been applied to study the bulk electronic structure of materials like Ga1-xMnxAs. arxiv.org By leveraging its bulk sensitivity, HARPES can help to disentangle the intrinsic bulk electronic properties from surface states and effects. arxiv.org This technique has been crucial in providing a more complete picture of the electronic structure of (Ga,Mn)As, which is essential for understanding the origin of its ferromagnetism. arxiv.org

Scanning Tunneling Microscopy (STM) and Spectroscopy (STS)

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can image the topography of a conducting surface with atomic resolution. youtube.commdpi.com It operates by scanning a sharp metallic tip over the surface and measuring the quantum mechanical tunneling current between the tip and the sample. youtube.commdpi.com

STM has been used to visualize individual manganese atoms on the surface of arsenide semiconductors like indium arsenide (InAs) and gallium arsenide (GaAs). nist.govnist.govaps.org By imaging the surface, researchers can identify the location of Mn atoms, whether they are substituting for cation sites or are in other configurations. nist.govaps.org

Scanning Tunneling Spectroscopy (STS) is an extension of STM that provides information about the local density of electronic states (LDOS) at specific locations on the surface. wikipedia.orgresearchgate.net By holding the tip at a fixed position and sweeping the bias voltage, a current-voltage (I-V) curve is obtained. The derivative of this curve (dI/dV) is proportional to the LDOS. researchgate.net

STS has been used to probe the local electronic structure around Mn impurities in GaAs, revealing characteristic features in the LDOS. aps.org In more complex manganese oxides, STS has been employed to study electronic phenomena such as charge ordering and the opening of an energy gap at the Fermi level in different electronic phases. arxiv.org

Table 4: Applications of STM and STS in Manganese-Arsenic Materials

TechniqueApplicationKey Information Obtained
STMImaging of individual Mn atoms in GaAs and InAs. nist.govnist.govaps.orgAtomic-scale topography, identification of impurity sites, and surface reconstructions. aps.org
STSProbing the local electronic structure around Mn impurities in GaAs. aps.orgLocal density of electronic states (LDOS), measurement of energy gaps, and characterization of electronic phases. researchgate.netarxiv.org

This table highlights the use of STM and STS in the study of manganese-arsenic materials and is for illustrative purposes.

Atomic Scale Investigation of Dopants

The properties of semiconductor materials are profoundly influenced by the presence and arrangement of dopant atoms. Understanding the precise location, concentration, and local electronic environment of these dopants at the atomic level is crucial for engineering material functionalities. Techniques such as Scanning Tunneling Microscopy (STM), Atom Probe Tomography (APT), and Scanning Transmission Electron Microscopy (STEM) are powerful tools for these investigations. tue.nlnih.gov

STM allows for the direct visualization of individual dopant atoms on a material's surface, providing atomic-resolution images of their distribution. tue.nl By analyzing the quantum mechanical current between a sharp metallic tip and the sample surface, STM can map the surface topography and local density of electronic states, revealing how dopants alter the electronic structure of the host lattice. tue.nl

APT provides unparalleled three-dimensional chemical analysis at the atomic scale. nih.gov In this technique, a needle-shaped specimen is analyzed by field-evaporating individual atoms from its tip, which are then identified by time-of-flight mass spectrometry. This allows for the reconstruction of a 3D map of the atoms within the material, making it possible to quantify dopant concentrations and visualize their spatial distribution with sub-nanometer resolution. nih.gov This is particularly valuable for identifying dopant clustering or segregation, which can significantly impact device performance.

High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) is another technique capable of atomic-resolution imaging. It can be used to study the crystal structure in the vicinity of dopant atoms and to determine whether they substitute for host atoms or occupy interstitial sites. rsc.org For instance, studies on Mn-doped LiFePO₄ have used HAADF-STEM to demonstrate that Mn doping can protect the crystal structure from degradation. rsc.org

TechniquePrincipleInformation ObtainedTypical Application
Scanning Tunneling Microscopy (STM)Measures quantum tunneling current between a sharp tip and a conductive surface.Atomic-resolution surface topography, local density of electronic states.Visualizing individual dopant atoms and their electronic influence on the surface. tue.nl
Atom Probe Tomography (APT)Field evaporation of atoms from a needle-shaped tip followed by time-of-flight mass spectrometry.3D atomic-scale chemical composition and dopant distribution.Quantifying dopant concentrations and mapping spatial variations in 3D. nih.gov
Scanning Transmission Electron Microscopy (STEM)Scans a focused beam of electrons across a sample to form an image from transmitted or scattered electrons.Atomic-resolution imaging, elemental mapping (with EELS/EDX), crystal lattice structure.Determining the lattice location of dopants and identifying structural defects. rsc.org
Charge State Control with STM Probe

Beyond imaging, the STM probe can be employed as an active tool to manipulate the properties of individual defects or dopants at the atomic scale. arxiv.orgresearchgate.net One such manipulation is the control of a defect's charge state through a technique known as tip-induced gating. arxiv.orgresearchgate.netarxiv.org This capability represents a significant step towards the atomic-scale engineering of materials for quantum information and spintronic applications. arxiv.org

The process of charge state manipulation involves several precise steps. arxiv.orgresearchgate.net First, the STM tip is positioned directly above the target dopant or defect atom. The tip is then momentarily retracted from the surface to prevent current flow and a specific voltage pulse is applied to the sample. arxiv.org This voltage pulse alters the local electrostatic potential, which can induce the capture or emission of an electron by the defect, thereby changing its charge state (e.g., from neutral to charged or vice-versa). arxiv.orgresearchgate.net After the pulse, the tip is brought back into tunneling range, and the area can be re-imaged to confirm the change in the defect's appearance and spectroscopic signature, which are sensitive to its charge state. arxiv.org

This technique has been successfully demonstrated for manipulating the charge state of nitrogen-vacancy (NV) centers in diamond, transitioning them between the NV⁻ and NV⁰ states. arxiv.orgresearchgate.net In the context of manganese-arsenic materials, this method could potentially be used to control the local charge of manganese dopants or arsenic vacancies, thereby tuning the local magnetic moments and carrier concentrations with atomic precision.

StepActionPurposeExample Parameters (for NV centers in diamond)
1. IdentificationImage the surface with STM to locate the target dopant/defect.Identify the specific atom to be manipulated.Standard imaging parameters (e.g., V_bias = -1.0 V, I_setpoint = 70 pA). arxiv.org
2. PositioningMove the STM tip directly over the identified defect.To localize the electric field at the target.Precise lateral positioning with sub-ångström accuracy.
3. GatingRetract the tip and apply a voltage pulse to the sample.To alter the local electrostatic potential and change the defect's charge state.Retract 0.5-1.0 nm; apply +5 V to the sample for 1 min. arxiv.orgresearchgate.net
4. VerificationReturn to tunneling conditions and re-image the area.To confirm the change in the defect's charge state via topographic or spectroscopic changes.Observe disappearance of features associated with the initial charge state. arxiv.org

Infrared Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify chemical bonds and functional groups within a material. thermofisher.com The method works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the vibrational modes of the chemical bonds present. youtube.com

In the study of manganese-arsenic materials, FT-IR spectroscopy can provide valuable information on several aspects. It can be used to identify the characteristic vibrational modes of the Mn-As bonds, providing insight into the structural integrity of the compound. Furthermore, the technique is highly sensitive to the presence of oxide impurities. The formation of Mn-O bonds, which can occur through surface oxidation, gives rise to distinct absorption bands in the IR spectrum, allowing for the detection and characterization of oxidation processes. caltech.edu For instance, studies on manganese oxides (MnO₂) have identified characteristic IR peaks related to Mn-O vibrations and the presence of water. researchgate.netmdpi.com The interaction between manganese oxides and arsenic species has also been studied using FT-IR, revealing changes in the spectra upon reaction. researchgate.net

Wavenumber (cm⁻¹)AssignmentMaterial ContextReference
~3420O-H stretching vibrations of waterObserved in δ-MnO₂ researchgate.net
~1620O-H bending vibrations of waterObserved in δ-MnO₂ researchgate.net
~898, ~797Characteristic peaks of GoethiteIdentified in raw umber (B1143585) earth pigments mdpi.com
500-700General region for metal-oxygen (e.g., Mn-O) stretching vibrationsCharacteristic for manganese oxides caltech.edu

Reflectance Difference Spectroscopy (RDS)

Reflectance Difference Spectroscopy (RDS), also known as Reflectance Anisotropy Spectroscopy (RAS), is an optical technique that is exceptionally sensitive to the anisotropy of a material's surface. wikipedia.orgresearchgate.net It measures the difference in the normal-incidence reflectance of light linearly polarized along two perpendicular axes in the plane of the surface. wikipedia.org Because the bulk of cubic and hexagonal crystals (when viewed along the c-axis) is optically isotropic, any signal arises primarily from the reduced symmetry at the surface, making RDS an ideal probe for studying surface reconstructions, adsorption processes, and the in-situ monitoring of thin film growth. researchgate.net

For manganese-arsenic materials, which often possess a hexagonal crystal structure, RDS can be a powerful tool. The technique can be applied during molecular beam epitaxy (MBE) growth of MnAs thin films to monitor the surface structure in real-time. Research on the closely related gallium arsenide (GaAs) has demonstrated the power of RDS in correlating specific spectral features with the atomic structure of the surface. aps.org For example, negative peaks at 2.25 and 2.8 eV and a positive peak at 2.9 eV in the RDS spectra of As-rich GaAs(001) have been directly linked to the density and type of arsenic dimers on the surface. aps.org A similar approach could be used to identify and control the surface reconstructions of MnAs during growth, which is critical for achieving desired magnetic and electronic properties.

Energy (eV)FeatureAssociated Surface Structure (on GaAs(001))Reference
2.25Negative PeakCorrelated with β2-type arsenic dimers aps.org
2.8Negative PeakCorrelated with β2-type arsenic dimers; sensitive to adsorbates aps.org
2.9Positive PeakDirectly proportional to the density of α2-type dimers aps.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. mdpi.com It is based on the resonant absorption and emission of gamma rays by atomic nuclei without recoil. The technique is specific to certain isotopes, with ⁵⁷Fe being the most common. Although manganese does not have a commonly used Mössbauer isotope, the technique can be applied to manganese-arsenic materials by doping the sample with a small concentration of a Mössbauer-active probe atom, such as ⁵⁷Fe, which would substitute for Mn.

This method provides highly detailed information about the local environment of the probe nucleus. mdpi.com The primary parameters obtained from a Mössbauer spectrum are the isomer shift, quadrupole splitting, and hyperfine magnetic field. The isomer shift is related to the electron density at the nucleus and can distinguish between different valence states (e.g., Fe²⁺ vs. Fe³⁺). Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information about local site symmetry. In magnetically ordered materials, the nuclear energy levels are split by the internal magnetic field, giving rise to a six-line spectrum from which the magnitude of the hyperfine field can be determined. By doping MnAs with ⁵⁷Fe, one could probe the local magnetic order, study magnetic phase transitions, and identify different crystallographic sites or phases within the material. mdpi.com

Mössbauer ParameterSymbolPhysical OriginInformation Derived
Isomer ShiftδInteraction of nuclear charge distribution with s-electron density at the nucleus.Valence (oxidation) state, covalency of bonds.
Quadrupole SplittingΔE_QInteraction of the nuclear electric quadrupole moment with the local electric field gradient (EFG).Local site symmetry, spin state, lattice distortions.
Hyperfine Magnetic FieldB_hfInteraction of the nuclear magnetic dipole moment with the internal magnetic field at the nucleus.Presence and nature of magnetic ordering (ferromagnetic, antiferromagnetic), magnetic phase transitions.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy levels (electronic transitions). illinois.edu UV-Vis spectroscopy is a versatile tool for characterizing the electronic properties of materials in various forms, including solutions, thin films, and nanoparticles.

For manganese-based compounds, UV-Vis spectroscopy is particularly useful for identifying the oxidation state of manganese ions, as different states exhibit characteristic absorption spectra. rsc.orgdocbrown.info For example, aqueous solutions of Mn²⁺ show several distinct, albeit weak, absorption peaks across the visible spectrum, while Mn³⁺ ions also have their own spectral signatures. docbrown.infonih.gov Studies of MnO nanoparticles have shown absorption maxima in the UV range around 284 and 325 nm. researchgate.net In the context of this compound, UV-Vis spectroscopy can be used to investigate its electronic band structure. The absorption edge can provide an estimate of the material's band gap, and specific peaks in the spectrum can be correlated with interband transitions, providing experimental data to compare with theoretical band structure calculations.

Wavelength (nm)AssignmentMaterial SystemReference
284, 325Absorption maximaMnO nanoparticles researchgate.net
365, 291Absorption peaksReaction mixture containing Mn²⁺/Mn³⁺ rsc.org
401, 433, 530Absorption peaksAqueous MnSO₄ (Mn²⁺) solution nih.gov
534Absorption peak of PAR-Mn²⁺ complexIn situ detection of Mn²⁺ in organic electrolyte illinois.edu

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the elemental and isotopic composition of a sample. It operates by ionizing chemical species and sorting the ions based on their mass-to-charge ratio (m/z). webqc.org This technique provides fundamental information about the chemical makeup of a material.

For a compound like this compound, mass spectrometry can be used to verify its stoichiometry and identify impurities with very high sensitivity. The exact mass and monoisotopic mass of the MnAs unit can be calculated and compared with experimental results for confirmation of the compound's identity. webqc.orgnih.gov Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are capable of quantifying the concentration of manganese, arsenic, and trace dopants or contaminants down to parts-per-billion levels or lower. illinois.edu This is essential for quality control in material synthesis, where even minute impurities can significantly alter the electronic and magnetic properties of the final material.

PropertyValueSource
Chemical FormulaMnAs nih.gov
Molar Mass129.8596 g/mol webqc.org
Exact Mass129.859638 Da nih.gov
Monoisotopic Mass129.859638 Da nih.gov

Magnetic and Transport Characterization

The magnetic and electronic properties of manganese-arsenic materials are intricately linked, necessitating a suite of characterization techniques to fully understand their behavior. These methods probe the material's response to magnetic and electric fields, providing critical data on magnetic ordering, charge carrier transport, and the interplay between them.

Magnetization measurements are fundamental to determining the magnetic state and properties of a material. A Superconducting Quantum Interference Device (SQUID) magnetometer is an exceptionally sensitive instrument used for this purpose, capable of detecting very small magnetic moments. mdpi.com This high sensitivity is crucial for characterizing thin films or samples with weak magnetic signals. univie.ac.at The technique typically involves measuring the magnetic moment (M) as a function of an applied magnetic field (H) at a constant temperature (M-H curves) or as a function of temperature (T) in a constant field (M-T curves). acs.org

In the study of this compound (MnAs), SQUID magnetometry is used to identify its ferromagnetic phases and transition temperatures. ras.ru The α-phase of MnAs is ferromagnetic at temperatures below 313 K. wikipedia.org Experimental measurements reveal a significant magnetic moment localized on the manganese sites. wikipedia.org Neutron diffraction studies have confirmed that these magnetic moments are primarily located on the Mn atoms, with negligible contribution from the arsenic sites. wikipedia.org First-principles calculations based on density functional theory support these experimental findings, attributing the magnetic moments to the unpaired 3d electrons of the manganese atoms. wikipedia.org The paramagnetic susceptibility of the high-temperature γ-phase of MnAs is found to follow the Curie-Weiss law. wikipedia.org

ParameterValueTemperature (K)
Experimental Saturation Magnetic Moment per Mn atom 3.2 μB4
Calculated Magnetic Moment per Mn atom ~3.4 μB-

This table summarizes key magnetic moment parameters for the α-phase of this compound (α-MnAs), as determined by experimental measurements and theoretical calculations. wikipedia.org

Magnetotransport measurements probe the effect of a magnetic field on the electrical resistance of a material. These measurements are vital for understanding the coupling between the charge carriers (electrons or holes) and the local magnetic moments. They encompass several specific effects, including the Anomalous Hall Effect and magnetoresistance, which is the change in resistance with an applied magnetic field.

Studies on digital alloys of Gallium Arsenide/Manganese have shown hysteretic structures in the ferromagnetic phase at low fields. ras.ru In these materials, a negative magnetoresistance is often observed at low temperatures, which can be explained by the reduction of spin-flip scattering as the magnetic field aligns the spins. ras.ru

In ferromagnetic materials, the Hall resistivity (ρH) includes a contribution beyond the ordinary Hall effect seen in non-magnetic materials. This additional term is known as the Anomalous Hall Effect (AHE) and is proportional to the material's magnetization. The AHE arises from the interplay between spin-orbit interactions and the spin polarization of the electric current. researchgate.net

In manganese-arsenic systems, particularly Gallium this compound ((Ga,Mn)As), the AHE is a powerful tool for probing magnetic properties. nih.gov Research has shown that in certain (Ga,Mn)As samples, the anomalous contribution to the Hall resistivity can dominate over the ordinary contribution up to 380 K. wikipedia.org The height of the Hall voltage hysteresis can directly provide the magnitude of the anomalous Hall resistance (Ryx) when the magnetic easy axis is perpendicular to the sample plane. researchgate.net Studies on (Ga,Mn)As have revealed that the spontaneous Hall coefficient (RS) is proportional to the square of the longitudinal resistivity above the Curie temperature, suggesting that the underlying physical mechanism for the AHE does not change through the ferromagnetic-to-paramagnetic phase transition. wikipedia.org A clear AHE signal that correlates well with SQUID magnetization measurements has been observed in GaAs/Mn digital alloys. ras.ru

Longitudinal resistivity (ρxx) is the electrical resistance measured parallel to the direction of the current flow, while transverse resistivity (ρxy) is measured perpendicular to the current. In magnetotransport studies, these are measured as a function of an applied magnetic field. The longitudinal resistivity's dependence on the magnetic field is known as magnetoresistance, while the transverse resistivity is related to the Hall effect.

In MnAs, the longitudinal resistivity shows a metallic character, decreasing as the temperature is lowered. aip.org Sharp changes in resistivity are observed at the phase transition temperatures. aip.org For instance, ρ(T) curves for bulk MnAs show a sharp increase in resistivity around 317 K during heating, corresponding to the transition from the ferromagnetic α-phase to the β-phase, with a corresponding drop around 308 K upon cooling, indicating thermal hysteresis. aip.org The anisotropic magnetoresistance (AMR), which is the dependence of the longitudinal resistivity on the angle between the current and the magnetization, is another important aspect studied in these materials. researchgate.net

Electrical conductance (or its inverse, resistivity) measurements are fundamental for characterizing the charge transport properties of materials. For MnAs, resistivity measurements clearly delineate its different phases. The material generally exhibits metallic conductivity. aip.org

Early, careful measurements of the electrical resistivity of MnAs sought to avoid the formation of cracks that can influence the results. These studies established distinct resistivity values and behaviors for the ferromagnetic and paramagnetic states. In the ferromagnetic range, the resistivity is lower and shows a clear dependence on temperature, whereas in the paramagnetic range, it is higher and relatively independent of temperature.

Phase/ConditionApproximate Resistivity (ohm cm)TemperatureTemperature Coefficient (°C⁻¹)
Ferromagnetic 2 x 10⁻⁴0 °C (273 K)5 x 10⁻³
Ferromagnetic (Sample C) 1.7 x 10⁻⁴0 °C (273 K)5 x 10⁻³
Paramagnetic 5 x 10⁻⁴> 45 °C (318 K)Fairly independent of temperature

This table presents representative electrical resistivity values for this compound (MnAs) in its ferromagnetic and paramagnetic states, based on experimental data.

Specific heat capacity (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. It is a crucial thermodynamic property that provides insight into a material's vibrational (phonons) and electronic states. Measurements of specific heat as a function of temperature are particularly valuable for studying phase transitions.

For this compound, the most significant feature in its specific heat is related to the first-order magnetostructural phase transition from a ferromagnetic hexagonal phase to a paramagnetic orthorhombic phase at approximately 313 K. researchgate.net A key characteristic of a first-order phase transition is the presence of latent heat—a finite amount of heat absorbed or released at the transition temperature. researchgate.net This would manifest as a sharp, delta-function-like anomaly in the specific heat capacity curve at the transition temperature. Differential Scanning Calorimetry (DSC) measurements confirm the first-order nature of this transition in MnAs, showing a considerable hysteresis between heating and cooling cycles. The specific heat capacity of related manganese-doped gallium arsenide is known to be influenced by both its magnetic and structural contributions.

Theoretical and Computational Modeling of Manganese Arsenic Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or principally the electron density) of many-body systems, such as atoms, molecules, and condensed phases. By using functionals of the electron density, DFT calculations provide valuable insights into various properties of materials without the computational expense of solving the full many-body Schrödinger equation. In the context of manganese-arsenic systems, DFT has been instrumental in predicting and understanding their structural, mechanical, thermodynamic, and electronic properties.

Prediction of Band Structure

DFT calculations are widely employed to predict the band structure of manganese arsenide (MnAs) and related compounds. The arrangement of electronic energy levels into bands determines the material's electrical conductivity and other electronic properties. First-principles calculations have been used to investigate the electronic structure of various this compound compounds, revealing key features that govern their behavior. For instance, studies on arsenic-doped iron clusters (AsFen) using DFT have shown that the band energy gap varies with the size of the cluster. researchgate.net Specifically, the HOMO-LUMO energy gap, which is analogous to the band gap in bulk materials, was found to decrease as the number of iron atoms increased. researchgate.net This suggests that the electronic properties of manganese-arsenic systems can be tuned by altering their composition and structure.

Furthermore, DFT calculations have been used to explore the electronic properties of materials like manganese-doped gallium arsenide (GaMnAs), a well-known diluted magnetic semiconductor. xray.cz These studies are crucial for understanding the origin of ferromagnetism and for designing new materials with desired spintronic properties. xray.czresearchgate.net The band structure calculations help in identifying the nature of the states near the Fermi level, which are critical for determining the magnetic and transport properties. For example, in some this compound derivatives, DFT predicts half-metallic behavior, where one spin channel is metallic while the other is semiconducting, a property highly desirable for spintronic applications.

Structural and Mechanical Properties of Manganese Arsenides

Beyond the basic structure, DFT is used to calculate elastic constants (Cij), which are fundamental in describing a material's response to external stress. uabc.mx The calculated elastic constants can be used to determine important mechanical properties such as the bulk modulus (resistance to volume change), shear modulus (resistance to shape change), Young's modulus (stiffness), and Poisson's ratio (the ratio of transverse to axial strain). researchgate.netuabc.mx The stability of a crystal structure can be confirmed by checking if the calculated elastic constants satisfy the Born stability criteria. researchgate.netuabc.mx

Studies on various manganese compounds, such as β-MnO2, have demonstrated the utility of DFT in predicting their mechanical behavior, including hardness. uabc.mx For manganese arsenides, these calculations can reveal their ductile or brittle nature through metrics like the Pugh's ratio (G/B) and Cauchy pressure. researchgate.netnih.gov A low G/B ratio and positive Cauchy pressure typically indicate ductility. researchgate.netnih.gov Furthermore, the anisotropic nature of these materials, meaning their properties vary with crystallographic direction, can also be thoroughly investigated using DFT. researchgate.netnih.gov

Thermodynamic Properties of Manganese Arsenides (e.g., Debye Temperature, Melting Temperature, Heat Capacity)

DFT calculations, often combined with the quasi-harmonic approximation, can be used to predict the thermodynamic properties of manganese arsenides over a range of temperatures and pressures. researchgate.net These properties are crucial for understanding the material's behavior at different thermal conditions and for various technological applications.

The Debye temperature (ΘD) is a key parameter that represents the temperature at which the highest frequency vibrational modes of the crystal lattice are excited. It can be calculated from the elastic constants derived from DFT. researchgate.netresearchgate.net The Debye temperature is important for estimating other thermodynamic properties like lattice thermal conductivity and specific heat. For instance, DFT calculations have been used to estimate the Debye temperature of various materials, showing good agreement with experimental values where available. researchgate.net

The melting temperature can also be estimated from DFT calculations, often through empirical relationships involving the Debye temperature or cohesive energy. researchgate.net

The heat capacity of a material, which is the amount of heat required to raise its temperature by a certain amount, can be calculated from the phonon density of states obtained through DFT-based lattice dynamics calculations. researchgate.netresearchgate.net The constant volume heat capacity (Cv) and its temperature dependence can be predicted, providing insights into the vibrational properties of the material. researchgate.net For example, at zero pressure and room temperature, the constant volume heat capacity and entropy have been calculated for materials like TmAs. researchgate.net

Electronic Properties (e.g., HOMO-LUMO energy gaps, chemical hardness, dipole moments)

DFT is a powerful tool for investigating the fundamental electronic properties of manganese-arsenic systems at the molecular or cluster level. These properties provide insights into their chemical reactivity and stability. ekb.egekb.eg

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. physchemres.orgajchem-a.com The energy difference between them, the HOMO-LUMO gap , is a measure of the molecule's excitability and chemical stability. researchgate.netphyschemres.org A larger gap generally implies higher stability and lower reactivity. researchgate.net DFT studies on AsFen clusters have shown that the HOMO-LUMO gap decreases with increasing cluster size, indicating that larger clusters are more reactive. researchgate.net

Chemical hardness (η) and its inverse, softness (S) , are global reactivity descriptors that can be calculated from the HOMO and LUMO energies. ekb.egajchem-a.com Hardness is a measure of the resistance to change in electron distribution or charge transfer. physchemres.org A direct relationship has been observed between the HOMO-LUMO energy gap and molecular hardness in AsFen clusters. researchgate.net

Dynamical Mean Field Theory (DMFT)

Dynamical Mean-Field Theory (DMFT) is a non-perturbative method used to study strongly correlated electron systems. arxiv.orgd-nb.info It is particularly effective in describing materials where electron-electron interactions are significant and cannot be adequately treated by standard band theory or DFT. DMFT maps the complex lattice problem onto a simpler, solvable quantum impurity problem, which captures the local temporal quantum fluctuations that are crucial in strongly correlated materials. d-nb.infopolytechnique.fr This approach becomes exact in the limit of infinite dimensions or coordination number. polytechnique.fr

Exact Diagonalization as Impurity Solver

Within the DMFT framework, the central task is to solve the effective quantum impurity problem. tuwien.ac.at Several numerical techniques, known as "impurity solvers," have been developed for this purpose. One such method is Exact Diagonalization (ED) . tuwien.ac.atresearchgate.netuu.se

In the ED approach, the continuous energy bath of the impurity model is approximated by a finite number of discrete bath sites. arxiv.org This transforms the impurity problem into a small, finite-sized cluster problem that can be solved by numerically diagonalizing its Hamiltonian. arxiv.orgtu-dortmund.de This provides the Green's function of the impurity, which is then used to calculate the self-energy required for the DMFT self-consistency cycle. tuwien.ac.at

ED has been successfully used as an impurity solver in DFT+DMFT calculations to study the electronic structure of various strongly correlated materials, including transition metal oxides. researchgate.net It has been shown to produce accurate spectroscopic data. researchgate.net Although the discretization of the bath introduces an approximation, the ED method can be systematically improved by increasing the number of bath sites. arxiv.org The combination of DFT with DMFT, using ED as a solver, has been applied to study the electronic spectra of materials like manganese-doped gallium arsenide, providing insights into the nature of their electronic structure and the origin of their magnetic properties. researchgate.net

Importance of Correlation Effects

In manganese-based compounds like MnAs, the d-electrons of manganese exhibit strong electron-electron interactions, known as correlation effects. These effects are not adequately described by simple one-electron theories and are critical for accurately modeling the electronic and magnetic properties. The inclusion of correlation effects, often through methods like the Hubbard U term in density functional theory (DFT+U), has been shown to provide a better description of the local magnetic moments and the electronic structure of manganese arsenides. iastate.eduras.ru For instance, in CrMnAs, the calculated magnetic moments are sensitive to the value of the Hubbard U parameter applied to the Mn d-orbitals. iastate.edu The values for the effective Hubbard U parameter used in studies of Mn in dimetal arsenides have ranged from 1.6 eV to 4 eV. ras.ru

Tight-Binding Models

Tight-binding models offer a computationally less intensive approach compared to first-principles calculations, while still capturing the essential physics of the electronic structure. These models are based on a description of the electronic wavefunctions as linear combinations of atomic orbitals. In the context of manganese-doped semiconductors like (Ga,Mn)As, tight-binding models have been successfully used to describe the electronic states of individual manganese impurities and their interactions. researchgate.netuiowa.eduprinceton.edu

Key aspects of tight-binding models for manganese-arsenic systems include:

Parameterization: The model relies on parameters that describe the on-site energies of the atomic orbitals and the hopping integrals between neighboring atoms. These parameters can be fitted to experimental data or to the results of more accurate first-principles calculations.

Impurity States: A tight-binding approach can effectively model the localized electronic states introduced by manganese impurities within the host semiconductor's band gap. researchgate.net The model can incorporate the effects of the local environment, such as the tetrahedral symmetry of the crystal, on the impurity wave function. tue.nl

Magnetic Interactions: By including spin-dependent hopping terms, tight-binding models can be used to calculate the exchange interactions between manganese atoms, providing insights into the origin of ferromagnetism in these materials. researchgate.net The model can explain the anisotropic nature of these interactions, which depend on the crystallographic orientation of the Mn-Mn pairs. princeton.edu

Surface Effects: These models have been employed to study how the presence of a surface affects the electronic and magnetic properties of manganese dopants, demonstrating that some properties observed in finite-cluster calculations may be artifacts of the cluster size. nih.gov

Research has shown that for a Mn dopant in bulk GaAs, the anisotropy energy, which was found to be non-zero in some tight-binding calculations, is a finite-size effect that disappears as the cluster size in the model increases. nih.gov However, the splitting of the in-gap Mn acceptor energy levels converges to a finite value even in the limit of an infinite cluster size. nih.gov

Effective-Mass Theoretical Models

The effective-mass approximation is a simplified theoretical framework that is particularly useful for describing the behavior of charge carriers (electrons and holes) near the band edges of a semiconductor. fiveable.me In this model, the complex interactions of the charge carrier with the periodic potential of the crystal lattice are encapsulated into a single parameter, the effective mass. fiveable.me

For manganese-doped arsenides, effective-mass models have been used to:

Describe the wave function of holes bound to manganese acceptors. uni-hamburg.de

Investigate the stability of charged manganese centers, such as the A+Mn center with two bound holes. researchgate.net

Calculate the binding energies of these hole states. researchgate.net

While simpler than tight-binding or first-principles methods, the effective-mass theory can provide valuable insights, especially when combined with experimental data. For instance, comparisons between experimental results and effective-mass models have been used to understand the role of spin-orbit interaction in modifying the bound-hole wave function. uni-hamburg.de

Spin-Fluctuation Theory of Magnetism in this compound

The magnetism in this compound is a complex phenomenon that involves both localized and itinerant electronic characteristics. The spin-fluctuation theory provides a framework for understanding the magnetic properties of itinerant electron systems, where the magnetic moments are not fixed in magnitude but can fluctuate in time and space. aps.org This theory has been generalized to describe magnets with complex crystal and magnetic structures, such as MnAs. aip.orgaip.org

Free Energy Calculation with Hubbard Hamiltonian

A key aspect of the spin-fluctuation theory is the calculation of the system's free energy. For MnAs, this can be done using the Hubbard Hamiltonian, which is a model that explicitly includes the on-site Coulomb repulsion (Hubbard U) between electrons. aip.orgaip.orgresearchgate.net The free energy of the system of itinerant p and d electrons is calculated taking into account the static displacements of the ion cores that lead to changes in the lattice symmetry. aip.orgaip.org The calculation is often performed using the approximation of uniform local fields. aip.orgaip.orgresearchgate.net This approach allows for the study of how the free energy depends on both the magnetic and structural order parameters.

Interaction of Structural and Magnetic Order Parameters

A crucial finding from the application of spin-fluctuation theory to MnAs is the strong coupling between the structural and magnetic order parameters. aip.orgresearchgate.net

Structural Distortions: The theory shows that the appearance of structural distortions from the ideal nickel arsenide lattice can lower the average energy of the band electrons. aip.orgaip.org The competition between this electronic energy gain and the ion-ion coupling can stabilize these distortions. aip.orgaip.org

Suppression of Distortions by Magnetization: The interaction between the structural and magnetic order parameters tends to suppress these structural distortions. aip.orgaip.org The emergence of magnetization, either spontaneously or induced by an external magnetic field, can lead to the restoration of the initial, more symmetric nickel arsenide structure. aip.orgaip.orgresearchgate.net This theoretical prediction is consistent with the experimentally observed magnetostructural transition in MnAs. aip.orgaip.orgresearchgate.net

Phenomenological models that incorporate the interaction of magnetic and structural order parameters have been successful in explaining several anomalous magnetic and magnetocaloric properties observed in MnAs. researchgate.netresearchgate.net

Numerical Models for Tip-Induced Local Potential and Impurity Charge

Scanning tunneling microscopy (STM) is a powerful experimental technique for probing the local electronic properties of materials at the atomic scale. However, the STM tip itself can create a local electric potential that influences the measurements, an effect known as tip-induced band bending. uni-regensburg.de Numerical models are essential for understanding and accounting for these effects, particularly when studying individual impurities like manganese in an arsenide host.

A simple numerical model has been developed that can accurately reproduce the effects of charging and decharging individual Mn acceptors by an STM tip. uni-hamburg.de This model incorporates the local band bending caused by both the STM tip and the charge of the impurity itself. uni-hamburg.de The model explains the observation of voltage-dependent rings of increased conductance around acceptors as a compression of the host density of states due to the modified local electrical potential between the different charge states of the impurity. uni-hamburg.de Such models allow for the separate characterization of the tip-induced local potential and the charge distribution around the impurity. uni-hamburg.de

Simulation Studies of Conductivity in Non-Uniform Media (e.g., Ferromagnetic Inclusions)

The conductivity of materials can be significantly influenced by the presence of inclusions or non-uniformities. In manganese-arsenic systems, particularly when this compound (MnAs) is present as ferromagnetic clusters within a different host matrix, understanding the impact of these inclusions on electrical transport is critical. Simulation studies are a key tool for investigating these phenomena.

To facilitate these simulations, several key parameters related to conductivity in a non-uniform medium are defined.

ParameterDescription
σBaConductivity of the background in a non-uniform model with inclusions. nottingham.ac.uk
σInclConductivity of an inclusion within the non-uniform model. nottingham.ac.uk
σUConductivity for a uniform medium (for comparison). nottingham.ac.uk
σxxLongitudinal Conductivity, measured in the direction of the current flow. nottingham.ac.uk
σxyTransverse Conductivity, measured perpendicular to the current flow. acs.org

These parameters are fundamental to building a computational model that accurately reflects the electrical properties of a composite material system.

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide molecular-level insights into the interactions within manganese-arsenic systems. While direct DFT studies on bulk this compound are specific to that compound, significant research has been conducted on the interaction of arsenic species with manganese oxides, which offers valuable information on the fundamental bonding and electronic behavior between manganese and arsenic.

These studies have investigated the adsorption of arsenite (As(III)) and arsenate (As(V)) on the surfaces of manganese oxides like birnessite. nih.govacs.org The primary goal is to understand the mechanisms of arsenic adsorption and oxidation, which are crucial in various environmental and materials science contexts. The calculations focus on determining the structure of surface complexes and the reaction energies involved. nih.govacs.org

A key area of investigation has been the comparison between the reactivity of manganese(III) and manganese(IV) sites on the oxide surfaces. These different oxidation states of manganese are modeled to see how they affect the adsorption of arsenic. The findings from these quantum chemical calculations help to interpret experimental observations, such as the mechanisms of As(III) oxidation.

Key Research Findings from DFT Studies:

Adsorption Favorability : Under simulated acidic conditions, the adsorption of As(V) was found to be more thermodynamically favorable than the adsorption of As(III) on both Mn(III) and Mn(IV) surface sites. nih.govacs.org This suggests that the presence of As(V) can inhibit the oxidation of As(III) by blocking available adsorption sites. acs.org

Reactivity of Mn Sites : Mn(IV) sites demonstrated a stronger affinity for adsorbing both As(III) and As(V) compared to Mn(III) sites under acidic conditions. nih.govacs.org

Hypothesized Reactivity of Mn(III) : It is hypothesized that Mn(III) sites are less reactive for As(III) oxidation. This is attributed to their lower affinity for As(III) adsorption, a higher likelihood of being blocked by As(V) complexes, and potentially slower electron transfer rates with the adsorbed As(III). nih.govacs.org

These theoretical findings provide a molecular-level explanation for experimental observations, such as the accumulation of Mn(III) on birnessite during As(III) oxidation. nih.gov

FindingDetails from Quantum Chemical StudiesReference
Relative Adsorption EnergyAs(V) adsorption is more thermodynamically favorable than As(III) adsorption on both Mn(III) and Mn(IV) sites in acidic conditions. nih.govacs.org
Adsorption Site AffinityMn(IV) sites exhibit a stronger adsorption affinity for both As(III) and As(V) compared to Mn(III) sites. nih.govacs.org
Role of As(V)It is proposed that As(V) adsorption can inhibit the oxidation of As(III) by blocking surface adsorption sites. acs.org
Mn(III) Site ReactivityHypothesized to be less reactive in As(III) oxidation due to lower adsorption affinity and slower electron transfer. nih.govacs.org

Functional Applications and Device Concepts Based on Manganese Arsenic Materials

Spintronic Devices

Manganese arsenide-based materials, especially the diluted magnetic semiconductor (DMS) gallium this compound ((Ga,Mn)As), are central to the development of spintronic technologies. Current time information in Cass County, US.researchgate.net These materials combine the properties of both semiconductors and ferromagnets, allowing for the control of spin-related phenomena within a semiconductor framework that is compatible with existing technologies. Current time information in Cass County, US.arxiv.org The interplay between charge carriers and localized magnetic moments in these materials gives rise to a variety of novel effects that can be harnessed for device functionality. nih.gov

Diluted magnetic semiconductors (DMSs) are materials where a small fraction of the host semiconductor's cations are replaced by magnetic ions, such as manganese. researchgate.netwikipedia.org In the case of (Ga,Mn)As, manganese atoms substitute gallium in the GaAs crystal lattice. mdpi.com This substitution introduces both a localized magnetic moment and a charge carrier (a hole), making the material p-type. mdpi.com The interaction between these holes and the Mn magnetic moments is what mediates the long-range ferromagnetic order. tohoku.ac.jp

Unlike many other ferromagnetic materials, (Ga,Mn)As is not an insulator, and the presence of these charge carriers is crucial for its spintronic applications. mdpi.com However, a significant challenge for the practical application of (Ga,Mn)As has been its relatively low Curie temperature (TC), the temperature below which it exhibits ferromagnetism. While theoretical predictions suggested room-temperature ferromagnetism could be possible with high Mn doping levels, the highest reported TC for (Ga,Mn)As is around 200 K. mdpi.comresearchgate.net

Material SystemTypical Mn Concentration (x)Highest Reported Curie Temperature (TC)Key Feature
(Ga,Mn)As~4% - 12%~200 K mdpi.comresearchgate.netCarrier-mediated ferromagnetism, p-type. mdpi.com
(In,Mn)As-< 30 K researchgate.netEarly demonstration of hole-induced ferromagnetism. researchgate.net
(Ga,Mn)Sb1% - 4%< 10 K researchgate.netShows anomalous Hall effect below 10 K. researchgate.net
MnAs (thin film on GaAs)N/A (binary compound)~40-45°C aip.orgfrontiersin.orgMetallic ferromagnet used for spin injection. frontiersin.org

A key requirement for spintronic devices is the ability to generate and manipulate spin-polarized currents, where the spins of the charge carriers are predominantly aligned in one direction. Ferromagnetic materials like (Ga,Mn)As are natural sources for such currents. mdpi.com Because of the carrier-mediated ferromagnetism, the mobile holes in (Ga,Mn)As become spin-polarized. mdpi.com This inherent property allows (Ga,Mn)As to be used as an active component to inject spin-polarized carriers into other materials. mdpi.com This contrasts with many other ferromagnetic materials that are highly insulating and lack the free carriers necessary to generate a current. mdpi.com The ability to generate and transport spin-polarized currents is the foundation for many of the device concepts discussed below.

One of the most significant breakthroughs in spintronics was the demonstration of "gateable ferromagnetism," where the magnetic properties of a material are controlled by an applied electric field. researchgate.netarxiv.org This was first achieved in a field-effect transistor (FET) structure using (In,Mn)As as the magnetic channel. researchgate.net By applying a gate voltage, the concentration of holes in the channel can be modulated. Since the ferromagnetism in these materials is carrier-mediated, changing the hole concentration directly alters the magnetic ordering. researchgate.net

Subsequent research demonstrated this effect in (Ga,Mn)As as well. aip.org Applying an electric field can reversibly and isothermally change key magnetic properties like the Curie temperature (TC) and the coercive field (Hc), which is the field required to reverse the magnetization. researchgate.netaip.org This electrical control of magnetism opens the door to new types of memory and logic devices where information could be written with very low power consumption. aip.org

MaterialApplied Electric Field (E) / Gate Voltage (VG)Observed EffectReference
(In,Mn)AsVG = ±125 VReversible change from paramagnetic to ferromagnetic behavior at 22.5 K. researchgate.net
(In,Mn)As±1.5 MV/cmChange in TC by ~1 K. aip.org
(Ga,Mn)As±5 MV/cmCoercive field (μ₀Hc) at 30 K modulated by a factor of 2 (from 2.2 mT to 4.4 mT). aip.org
(Ga,Mn)As+5 MV/cmAt 37.5 K, a clear hysteresis loop (ferromagnetic) becomes a trace with zero coercivity (paramagnetic). aip.org
(Ga,Mn)As/(Ga,Mn)(As,P) bilayerGate Voltage SweepUniaxial anisotropy field decreased by a factor of ~4. nih.gov

Another method for electrically manipulating magnetization is through the direct injection of a spin-polarized current, a phenomenon known as spin-transfer torque. When a spin-polarized current passes through a ferromagnetic layer, it can transfer angular momentum to the local magnetic moments, causing the magnetization to switch its orientation. aps.org

Experiments using magnetic tunnel junctions (MTJs) with (Ga,Mn)As layers have demonstrated that magnetization can be reversed with current densities significantly lower than those required in metallic systems. researchgate.netaps.org While metallic devices often require current densities on the order of 107–108 A/cm², (Ga,Mn)As-based devices have achieved switching with densities as low as 104–105 A/cm². researchgate.netaps.orgaip.orgjaist.ac.jp This lower current requirement is attributed to the smaller magnetization value of (Ga,Mn)As. aps.org The ability to switch magnetization with lower currents is highly advantageous for developing low-power magnetic random-access memory (MRAM).

Device StructureCritical Current Density (Jc)TemperatureKey Finding
(Ga,Mn)As/AlAs/(Ga,Mn)As MTJ105 A/cm2 (spin-polarized component)10 KPartial magnetization reversal observed. aps.org
(Ga,Mn)As/GaAs/(Ga,Mn)As MTJ1.1–2.2 x 105 A/cm230 KDemonstrated switching despite strong spin-orbit interaction. researchgate.net
(Ga,Mn)As based Double-Barrier MTJ2.0 x 104 A/cm2-Extremely low threshold current density achieved. aip.org
(Ga,Mn)(Bi,As) layer~5 x 104 A/cm2120 KBi-doping significantly reduces the required current density. researchgate.netjaist.ac.jp

A fundamental requirement for creating semiconductor-based spintronic devices is the ability to efficiently inject a spin-polarized population of carriers from a ferromagnetic material into a non-magnetic semiconductor. cam.ac.uk Both metallic MnAs and the DMS (Ga,Mn)As have been successfully used as spin injectors. mdpi.comcam.ac.uk

The efficiency of spin injection is often measured by detecting the degree of circular polarization of light emitted from a light-emitting diode (LED) structure where the injected spin-polarized electrons recombine with unpolarized holes. cam.ac.uk Studies on MnAs/GaAs-based LEDs have demonstrated successful spin injection, with efficiencies that are comparable to other established ferromagnetic metal injectors like iron. cam.ac.uk Robust spin injection from MnAs has been observed up to room temperature.

Injector MaterialSemiconductorReported Spin Injection Efficiency / PolarizationTemperatureReference
(Ga,Mn)As(In,Ga)As Quantum Well8% polarization in electroluminescence.- mdpi.com
MnAsGaAs6% estimated efficiency at the interface.- cam.ac.uk
MnAsInAs/GaAs Quantum Dots8% circular polarization in VCSEL output.200 K arxiv.org
MnAsInAs1.2% spin injection efficiency.240 K aip.org

Tunneling Anisotropic Magnetoresistance (TAMR) is a spintronic effect observed in magnetic tunnel junctions where the tunneling resistance depends on the orientation of the magnetization of the ferromagnetic electrode with respect to the crystallographic axes. This effect, first observed in (Ga,Mn)As-based devices, arises from the spin-orbit interaction, which makes the tunneling density of states dependent on the magnetization direction. mdpi.com

Unlike conventional tunneling magnetoresistance (TMR), which requires two magnetic layers to compare parallel and anti-parallel magnetization states, TAMR can occur in a device with only a single ferromagnetic layer. In (Ga,Mn)As-based structures, this effect can be remarkably large, with reports of magnetoresistance exceeding 100,000% under specific conditions. The ability to control resistance by rotating the magnetization direction offers another pathway for creating memory and sensor devices.

Device StructureReported TAMRConditionsReference
(Ga,Mn)As/AlOx/Au~3%-
(Ga,Mn)As/GaAs/(Ga,Mn)As>100,000%1.7 K
(Ga,Mn)As nanoconstriction110%4.2 K, V = 4.3 mV, M out-of-plane
(Ga,Mn)As/n-GaAs Esaki DiodeUniaxial anisotropy of ~0.4%T < 1.8 K, Iinj = -20 µA

Magnetic Memory and Data Storage

The spin of an electron, in addition to its charge, provides an extra degree of freedom that can be exploited for information storage. Spintronic devices, which manipulate electron spin, are particularly promising for magnetic memory applications. researchgate.net this compound is being explored for use in these next-generation data storage technologies because of its ferromagnetic properties and its ability to efficiently manipulate electron spins.

Manganese is considered an emerging material for advanced memory technologies such as spintronic memory. sfa-oxford.com Devices like Magnetic Random-Access Memory (MRAM) store data using the magnetic alignment of a material. auburn.edu In MRAM, the direction of magnetization—such as "spin up" or "spin down"—can represent a binary "0" or "1". auburn.edu The ferromagnetic nature of materials like manganese-doped gallium arsenide is crucial for creating the stable memory states needed for non-volatile data storage. researchgate.net Research has focused on dilute magnetic semiconductors, including gallium this compound, as potential materials for MRAM where the magnetism can be controlled with small voltages. auburn.edu

Furthermore, MnAs is a candidate for building blocks in spin valves, which are critical components in magnetic sensors and the read heads of hard disk drives. researchgate.net Theoretical studies also suggest that related compounds like Mn₂As and Mn₃As possess low magnetization saturation and high spin polarization, properties that are highly desirable for spintronic applications. researchgate.net

Memory TechnologyRole of Manganese-Arsenic CompoundKey Property
Spintronic Memory Emerging material for data storageFerromagnetism, Electron Spin Manipulation sfa-oxford.com
MRAM Forms stable magnetic memory statesFerromagnetism in (Ga,Mn)As researchgate.net
Spin Valves Building block componentGood magnetic and transport properties researchgate.net

Testbed Material for Semiconductor Spintronics Research

Spintronics aims to integrate the spin of electrons with semiconductor technology to create devices with enhanced functionality. researchgate.net In this field, this compound, especially in the form of thin films and heterostructures like MnAs/GaAs, serves as a crucial testbed material. ioffe.ruarxiv.org The synergy of magnetism with semiconductor physics in these materials has led to the discovery of new spin-dependent phenomena. arxiv.org

Gallium arsenide (GaAs) is a common semiconductor used in high-speed electronics and lasers. tohoku.ac.jp When doped with manganese, the resulting (Ga,Mn)As alloy exhibits both semiconductor and ferromagnetic properties. tohoku.ac.jp This allows for the electrical control of magnetism, making (Ga,Mn)As a key material in the development of spintronics. researchgate.nettohoku.ac.jp Its utility as an ideal model material has been recognized, though historically hindered by inconsistencies in reported properties. arxiv.org

Significant research has been dedicated to understanding and optimizing (Ga,Mn)As. Key findings include:

Synthesis and Doping: To incorporate the necessary concentration of Mn into the GaAs lattice without forming the more stable MnAs metallic phase, non-equilibrium low-temperature molecular beam epitaxy (LT-MBE) is used. arxiv.orgarxiv.org The ferromagnetic properties are highly dependent on the manganese concentration. researchgate.net

Ferromagnetism: The ferromagnetism in (Ga,Mn)As is mediated by charge carriers ("holes"), which allows its magnetic properties to be influenced by electrical fields. tohoku.ac.jparxiv.org This carrier-mediated ferromagnetism is unusual and highly valuable for device applications. arxiv.org The Curie temperature (T_C), above which ferromagnetism is lost, can reach up to 188 K depending on the synthesis and doping levels. arxiv.org A major challenge remains in achieving a T_C well above room temperature. auburn.edu

Device Functions: In spintronic devices, (Ga,Mn)As can function as a spin injector or detector, introducing a spin-polarized current into another material. researchgate.net It can also act as a spin filter, selectively allowing electrons of a particular spin orientation to pass, a property used in magnetic tunnel junctions. researchgate.net Thin MnAs layers are used as modules in spintronics, leveraging the spin-polarized effects in MnAs/GaAs hybrid structures. ioffe.ru

Research AreaContribution of (Ga,Mn)AsKey Research Findings
Material Synthesis Model for non-equilibrium growthOptimal growth temperature decreases with increasing Mn doping. arxiv.org
Fundamental Physics Understanding carrier-mediated ferromagnetismFerromagnetism is mediated by holes in the As orbital. tohoku.ac.jparxiv.org
Device Prototyping Platform for spintronic conceptsUsed as spin injectors, detectors, and filters. researchgate.netioffe.ru

Magnetic Refrigeration (Magnetocaloric Applications)

This compound is a material of significant interest for energy-saving and environmentally friendly cooling technology based on the magnetocaloric effect (MCE). ioffe.ru This effect is the temperature change that occurs in a magnetic material when it is subjected to a changing magnetic field. polito.it This provides a potential alternative to conventional gas-compression refrigeration. upmc.fr

The magnetocaloric properties of MnAs are linked to a first-order magnetostructural phase transition. polito.it At a Curie temperature of approximately 313-317 K (around 40-44°C), bulk MnAs transitions from a hexagonal, ferromagnetic state (α-phase) to an orthorhombic, paramagnetic state (β-phase). ioffe.rupolito.it This transition is accompanied by a large change in magnetic entropy, which is the basis for the giant magnetocaloric effect (GMCE). upmc.fr Near its Curie temperature, the MCE in MnAs has been measured to be as high as ~13 K in a strong magnetic field. researchgate.net

Challenges and research advancements in this area include:

Hysteresis: A major drawback of first-order transition materials is thermal hysteresis, which reduces the efficiency of a cooling cycle. upmc.fr Research has shown that irradiating thin films of this compound with heavy ions can reduce or even eliminate this hysteresis while preserving the giant magnetocaloric properties. upmc.fr

Tuning the Operating Temperature: For practical applications like room-temperature refrigeration, the Curie temperature must be precisely controlled. researchgate.net One approach is to create related compounds. Substituting antimony (Sb) for arsenic (As) to create MnAs₁₋ₓSbₓ allows the Curie temperature to be tuned between 230 K and 315 K without a significant loss of the magnetocaloric effect. researchgate.net Similarly, the MnFeP₁₋ₓAsₓ system allows for a Curie temperature variation between 150 K and 340 K, making it a candidate for room-temperature magnetic refrigeration. researchgate.net

CompoundPhase Transition Temperature (T_C)Key Feature for Magnetic Refrigeration
MnAs ~313-317 K ioffe.rupolito.itExhibits a giant magnetocaloric effect linked to a first-order phase transition. ioffe.ruupmc.fr
MnAs₁₋ₓSbₓ 230 K - 315 K researchgate.netAllows for tuning of the operating temperature. researchgate.net
MnFeP₁₋ₓAsₓ 150 K - 340 K researchgate.netProvides a wide range of tunable Curie temperatures around room temperature. researchgate.net

Transducer Materials (e.g., Sonar Projectors)

Research has identified this compound as a material with unique physical properties that make it suitable for use in transducers. dtic.mil A transducer is a device that converts one form of energy into another, such as electrical signals into acoustic waves. The magnetostrictive properties of MnAs—its change in shape and volume when subjected to a magnetic field—can be harnessed for applications like sonar projectors.

Studies have demonstrated that MnAs undergoes significant volume changes in the presence of strong magnetic fields. This property can be applied to the design of innovative acoustic transducers for underwater applications. dtic.mil A patent from 1968 describes a method for generating sonic signals using a solid cylindrical body made of a this compound composite material. google.com The development of new high-power transduction materials is critical for naval applications, including low-frequency, high-power active sonars. ioa.org.uk While materials like Terfenol-D are prominent in this field, research has shown that adding manganese to certain alloys can have a profound effect on their magnetostrictive properties. core.ac.uk

Photonic Applications (e.g., Laser Diodes)

This compound and its related compounds also show potential for use in photonic devices, which create, manipulate, or detect light. The ability of a material to emit light when electrically stimulated is the basis for laser diodes.

Gallium arsenide (GaAs) is a well-established semiconductor used in the manufacture of laser diodes, photodetectors, and infrared light-emitting diodes. wikipedia.org Single mode laser diodes, which are essential for applications requiring high precision, often use a gain medium made of gallium arsenide. toptica-eagleyard.com The integration of manganese into this system opens up new possibilities. While the primary application of MnAs in this area is still under exploration, its semiconductor properties make it suitable for integration into devices like laser diodes. One patent for high-power diode lasers suggests that manganese can be used as a material in a reactive passivation layer, which protects the laser's facets. google.com

Future Research Directions in Manganese Arsenic Materials

Strategies for Achieving Higher Curie Temperatures in Diluted Magnetic Semiconductors

A significant challenge in the field of diluted magnetic semiconductors (DMSs) is achieving a Curie temperature (TC) at or above room temperature, which is crucial for practical applications. For the extensively studied DMS, (Ga,Mn)As, the highest reported TC is around 200 K with a Mn concentration of approximately 16%. arxiv.org Research has shown that non-equilibrium growth techniques can incorporate Mn concentrations as high as 20% into GaAs without phase separation. arxiv.org

Future strategies to enhance TC in manganese-based DMSs include:

Doping and Co-doping: Investigating the effects of different dopants and co-dopants on the magnetic properties. For instance, first-principles calculations have predicted that TC values above room temperature are achievable in (B,Mn)P with a Mn concentration above 9.4%. arxiv.org In another example, charge doping in Cr2Ge2Te6 has been shown to increase the Curie temperature by nearly 45%. mdpi.com

Strain Engineering: Utilizing lattice strain to manipulate the magnetic exchange interactions. Strain has been shown to enhance the Curie temperature in 2D Cr2Ge2Te6 from 59 K to 169 K. mdpi.com

Defect Engineering and Intercalation: Controlling defects and introducing other elements into the crystal structure to modify the magnetic ordering. researchgate.net

Van der Waals Heterostructures: Creating layered structures with other 2D materials to enhance magnetic properties through proximity effects. For example, a Cr2Ge2Te6/PtSe2 heterostructure is predicted to have a TC far beyond room temperature. researchgate.net

High-Pressure Synthesis: Employing high-pressure techniques to increase the doping concentration of magnetic ions and charge carriers, which has been shown to enhance TC in materials like (Ba,K)(Zn,Mn)2As2. cas.cn

First-principles calculations suggest that for (Ga,Mn)As, increasing the hole concentration can further increase the TC. researchgate.net These theoretical predictions, combined with advanced synthesis and characterization techniques, will guide the development of new DMS materials with higher Curie temperatures.

Further Exploration of Magneto-Structural Relationships in Manganese Arsenide

The strong coupling between magnetic and structural properties in MnAs is a defining characteristic that leads to phenomena like the giant magnetocaloric effect. bio-conferences.org Understanding and controlling this relationship is key to harnessing its potential. In bulk MnAs, a ferromagnetic transition around 315 K is coupled with a structural transition from a hexagonal (α-MnAs) to an orthorhombic (β-MnAs) phase. bio-conferences.org However, studies on MnAs nanoparticles have revealed discrepancies, where the ferromagnetic transition can occur without the structural change. bio-conferences.org

Future research will focus on:

In Situ Studies: Utilizing techniques like environmental transmission electron microscopy (ETEM) to directly observe the magneto-structural phase transitions at the nanoscale as they occur. bio-conferences.org This allows for a deeper understanding of the diffusion behavior of manganese and the growth dynamics of MnAs nanostructures. bio-conferences.org

Time-Resolved Diffraction: Employing time-resolved X-ray diffraction to investigate the dynamics of structural changes during photo-induced phase transitions in MnAs/GaAs(001) epitaxial films. researchgate.net This is particularly relevant for applications in laser-induced magnetization switching. researchgate.net

Advanced Characterization: Combining atomic resolution imaging, chemical analysis, and magnetic imaging techniques to build a comprehensive picture of the magneto-structural interplay. bio-conferences.org

Theoretical Modeling: Using density functional theory to study the structural and dynamical changes associated with the magnetostructural phase transition and to understand the role of soft modes and their coupling to magnetic moments. researchgate.net

These investigations will provide a more detailed understanding of the complex interplay between magnetism and crystal structure in MnAs, paving the way for the design of materials with tailored magneto-responsive properties.

Integration of this compound with Semiconducting III-V Nanowires

The integration of magnetic materials like MnAs with semiconductor nanowires offers a promising path toward new spintronic devices. III-V semiconductor nanowires, such as those made from Gallium Arsenide (GaAs) and Indium Arsenide (InAs), are particularly attractive due to their well-understood properties and compatibility with existing semiconductor technology. bio-conferences.orguni-hamburg.de

Future research in this area will explore:

Controlled Growth: Developing methods for the in situ growth and phase engineering of MnAs nanostructures in conjunction with III-V nanowires. bio-conferences.org This includes controlling the diameter and morphology of the nanowires by adjusting growth parameters. researchgate.net

Doping of Nanowires: Investigating the incorporation of magnetic dopants like manganese directly into III-V nanowires to create diluted magnetic semiconductor nanowires. cambridge.org The use of alternative seed particle metals, such as tin (Sn) instead of gold (Au), is a promising avenue to influence the properties of the resulting nanowires and avoid contamination. acs.org

Heterostructure Fabrication: Creating well-defined heterostructures between MnAs and III-V nanowires to exploit proximity effects and enable new functionalities. ku.dk

Device Applications: Fabricating and characterizing spintronic devices based on these integrated systems, such as spin injectors and detectors. The ability to grow III-V nanowires on silicon substrates opens up possibilities for integration with mainstream CMOS technology. science.gov

The combination of the magnetic properties of MnAs with the versatile electronic and optical properties of III-V nanowires holds significant potential for the development of next-generation spintronic and quantum computing technologies.

Advanced Phase Engineering of Magnetic Nanomaterials based on this compound

Phase engineering of nanomaterials involves the controlled synthesis of materials with specific crystalline phases, including metastable phases that are not accessible in bulk form. acs.org This approach offers a powerful tool to tailor the properties of MnAs-based nanomaterials.

Future research will focus on:

In Situ Synthesis and Characterization: Utilizing advanced techniques like environmental transmission electron microscopy (ETEM) to explore the synthesis parameter space and observe the formation of different MnAs phases in real-time. bio-conferences.orgacs.org This allows for the fine-tuning of parameters like temperature and precursor gas flow to stabilize desired phases, including metastable ones. bio-conferences.org

Solution-Phase Synthesis: Modifying solution-phase arrested precipitation reactions to prepare discrete MnAs nanoparticles with distinct magnetostructural properties. researchgate.net

Harnessing Nanoscale Effects: Exploiting the high surface-to-volume ratio and size-dependent properties of nanomaterials to access novel phases and functionalities. acs.org

Stimuli-Responsive Phase Transformations: Investigating phase transformations induced by various stimuli such as mechanical stress, temperature, electric fields, and light to dynamically control the magnetic properties of MnAs nanomaterials. acs.org

These advanced phase engineering strategies will enable the creation of MnAs-based nanomaterials with precisely controlled properties for a wide range of applications, from data storage to biomedical imaging.

Elucidation of the Detailed Pressure-Temperature Phase Diagram of the Mn-As System

A comprehensive understanding of the pressure-temperature (P-T) phase diagram of the Mn-As system is crucial for both fundamental science and the development of applications that may operate under varying environmental conditions. While the ambient pressure phase transitions of MnAs are relatively well-studied, the behavior under high pressure is less understood.

Future research efforts will aim to:

High-Pressure Experiments: Conduct systematic studies of the structural and magnetic properties of MnAs and related compounds under a wide range of pressures and temperatures. This can be achieved using techniques like X-ray diffraction and magnetic susceptibility measurements in diamond anvil cells. researchgate.net

Mapping Phase Boundaries: Precisely determine the phase boundaries between different magnetic and structural phases in the P-T phase diagram. For example, in the related CaK(Fe1-xMnx)4As4 system, pressure suppresses the magnetic transition temperature while initially enhancing the superconducting transition temperature. arxiv.orgosti.gov

Discovering New Phases: Search for pressure-induced phases with novel properties. In α-Mn, a pressure-induced ordered phase with a spontaneous magnetic moment has been observed. jps.jp

Theoretical Calculations: Complement experimental work with first-principles calculations to understand the underlying mechanisms driving the pressure-induced phase transitions.

A detailed P-T phase diagram will provide a complete roadmap of the Mn-As system's behavior, enabling the prediction and control of its properties under extreme conditions.

Optimization of Magnetic Coupling in Ferromagnetic Semiconductors

The strength and nature of the magnetic coupling between magnetic ions in a semiconductor host are fundamental to its ferromagnetic properties. Optimizing this coupling is key to achieving robust ferromagnetism at practical temperatures.

Future research will focus on:

Co-doping Strategies: Investigating the use of co-dopants to enhance the solubility of magnetic ions and mediate stronger ferromagnetic interactions. Theoretical studies have shown that co-doping Mn with As in Ge can lead to a significant increase in the Curie temperature. arxiv.orgaps.orgharvard.edu The magnetic coupling in Mn-doped Ge oscillates between ferromagnetic and antiferromagnetic with increasing Mn-Mn distance, but in Mn/As co-doped Ge, the coupling remains positive (ferromagnetic) at most distances. arxiv.orgaps.orgharvard.edu

Carrier-Mediated Exchange: Further elucidating the role of charge carriers in mediating the magnetic exchange. In many diluted magnetic semiconductors, the ferromagnetic coupling is hole-mediated. arxiv.org Understanding the interplay between carrier localization and magnetism is crucial, as stronger localization can reduce the effectiveness of this coupling. arxiv.org

Controlling Magnetic Anisotropy: Exploring methods to control the magnetic anisotropy, which determines the preferred orientation of magnetization. Unconventional magnetic anisotropy has been found in co-doped systems, where the magnetic coupling depends on the relative positions of the magnetic ions and their neighboring dopants. arxiv.orgaps.org

Acoustically-Driven Ferromagnetic Resonance: Investigating the use of surface acoustic waves to drive magnetization dynamics through magnetoelastic coupling, which could lead to more energy-efficient spintronic devices. aip.org

By systematically exploring these avenues, researchers aim to develop a deeper understanding of the magnetic coupling mechanisms and devise strategies to engineer ferromagnetic semiconductors with optimized performance.

Exploration of Novel Functionalities in Testbed Systems

This compound and related materials, particularly (Ga,Mn)As, have served as important testbeds for discovering and demonstrating new spintronic phenomena. researchgate.netwikipedia.org Their unique combination of semiconducting and ferromagnetic properties allows for the exploration of novel device concepts.

Future research will continue to leverage these materials to explore new functionalities, including:

Electric Field Control of Magnetism: Further investigating gate-controlled ferromagnetism, where an electric field is used to modulate the magnetic properties. uni-hamburg.de

Spin-Orbit Torque: Utilizing the strong spin-orbit interaction in these materials to manipulate magnetization with electric currents, which has been shown to be more efficient than in metallic systems. wikipedia.org

Anisotropic Magnetocapacitance: Exploring the dependence of capacitance on the magnetization direction, an effect that arises from the anisotropy in the density of states due to spin-orbit coupling. researchgate.net

Integration with Other Materials: Creating hybrid systems that combine MnAs with other materials, such as superconductors or topological insulators, to search for emergent phenomena at the interfaces.

Biomedical Applications: Investigating the potential of manganese-based nanoparticles as contrast agents for magnetic resonance imaging (MRI) or as platforms for drug delivery. nih.govnih.gov

The continued study of this compound-based systems will not only deepen our fundamental understanding of magnetism in semiconductors but also pave the way for the development of innovative technologies with novel functionalities.

Q & A

How can the crystal structure of manganese arsenide be accurately determined using X-ray diffraction (XRD), and what methodological considerations are critical for minimizing errors?

Basic Research Question
To determine the crystal structure, use high-resolution XRD with monochromatic Cu-Kα radiation (λ = 1.5406 Å). Ensure sample homogeneity by grinding to <50 µm particle size and mounting on a zero-background holder. Collect data over a 2θ range of 10–90° with a step size of 0.02°. Employ Rietveld refinement using software like FullProf or TOPAS, incorporating anisotropic displacement parameters and accounting for preferred orientation . Validate results against known ICSD entries (e.g., MnAs, P63/mmc space group) and cross-check with neutron diffraction if magnetic scattering is observed.

What synthesis methodologies are optimal for producing high-purity this compound, and how can stoichiometric deviations be quantified?

Basic Research Question
Solid-state synthesis under inert argon atmosphere (800–1000°C, 48–72 hours) is standard. Use stoichiometric Mn:As ratios (1:1) with elemental powders (99.99% purity). Post-synthesis, perform energy-dispersive X-ray spectroscopy (EDS) to quantify Mn/As ratios. For trace impurity analysis, employ inductively coupled plasma mass spectrometry (ICP-MS). Thermogravimetric analysis (TGA) under argon can identify unreacted As via mass loss at 614°C (sublimation) .

How can contradictions in reported magnetic properties of this compound (e.g., Curie temperature variability) be systematically resolved?

Advanced Research Question
Contradictions often arise from sample purity, measurement techniques, or stoichiometric variations. Conduct comparative studies using:

  • SQUID magnetometry : Measure magnetization loops at 2–400 K with field cooling (FC) and zero-field cooling (ZFC) protocols.
  • Mössbauer spectroscopy : Probe local magnetic environments of Mn sites.
  • Neutron scattering : Resolve magnetic structure and spin interactions.
    Cross-reference data with synchrotron X-ray absorption spectroscopy (XAS) to detect oxidation states. Statistical meta-analysis of published datasets (e.g., using PRISMA guidelines) can identify systematic biases .

What experimental protocols optimize scanning tunneling microscopy (STM) for studying charge-switching behavior in this compound?

Advanced Research Question
Use ultra-high vacuum (UHV) STM (<1×10<sup>−10</sup> mbar) with electrochemically etched tungsten tips. Calibrate tip work function via field emission resonance (FER) on Au(111). For MnAs(001) surfaces, acquire dI/dV spectra at 4.2 K to map local density of states (LDOS). Apply bias voltages ±2 V with 10 pA tunneling current. Analyze charge-switching events using Poisson statistics to distinguish intrinsic behavior from tip-induced effects .

How should researchers address inconsistencies in thermal conductivity measurements of this compound across studies?

Advanced Research Question
Inconsistencies may stem from phonon scattering mechanisms or anisotropic thermal transport. Use:

  • Time-domain thermoreflectance (TDTR) : Measure in-plane vs. cross-plane conductivity.
  • Ab initio calculations : Compute phonon dispersion using density functional theory (DFT) with Perdew-Burke-Ernzerhof (PBE) functionals.
    Apply Bayesian regression to quantify uncertainty in experimental parameters (e.g., laser spot size, interface resistance) .

What role does stoichiometry play in the phase stability of this compound, and how can phase transitions be experimentally controlled?

Advanced Research Question
MnAs exhibits a hexagonal (NiAs-type) to orthorhombic (MnP-type) transition at ~45°C. Control stoichiometry via flux growth (e.g., using Sn flux at 600°C). Monitor phase purity via high-temperature XRD (HT-XRD) and differential scanning calorimetry (DSC). For epitaxial films, use molecular beam epitaxy (MBE) with in-situ reflection high-energy electron diffraction (RHEED) to stabilize desired phases .

What methodologies ensure accurate measurement of this compound’s electronic band structure using angle-resolved photoemission spectroscopy (ARPES)?

Advanced Research Question
Use synchrotron-based ARPES with photon energies 20–100 eV. Clean surfaces via sputtering (Ar<sup>+</sup>, 1 keV) and annealing (300°C). Map Fermi surfaces using <1 meV energy resolution. Correct for sample charging with a flood gun. Validate against GW approximation calculations to account for quasiparticle effects .

How can researchers reconcile discrepancies in reported bandgap values of this compound from optical and electrical measurements?

Advanced Research Question
Optical bandgaps (from UV-Vis or ellipsometry) may differ from transport-derived values due to excitonic effects or defect states. Perform:

  • Spectroscopic ellipsometry : Fit dielectric function using Tauc-Lorentz models.
  • Hall effect measurements : Extract carrier concentration and mobility to calculate effective mass and bandgap via the Kane model.
    Compare with DFT+U calculations (U = 3–5 eV for Mn 3d states) .

What statistical approaches are recommended for analyzing heterogeneous datasets in this compound research (e.g., conflicting dopant effects)?

Advanced Research Question
Apply principal component analysis (PCA) to reduce dimensionality of datasets (e.g., magnetic, structural, electronic). Use hierarchical clustering to group studies by synthesis method or measurement technique. For meta-analysis, employ random-effects models to account for between-study variance. Open-source tools like R or Python’s SciPy suite enable reproducible workflows .

How should researchers design experiments to probe the interplay between spin-orbit coupling and magnetism in this compound?

Advanced Research Question
Combine polarized neutron diffraction (to resolve spin textures) with X-ray magnetic circular dichroism (XMCD) at Mn L-edges. Use femtosecond laser pulses to trigger ultrafast demagnetization and measure time-resolved magneto-optical Kerr effect (TR-MOKE). Theoretical modeling via relativistic DFT (including spin-orbit terms) can predict anisotropy energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.